Product packaging for N-(2-Aminophenyl)-2-phenylacetamide(Cat. No.:CAS No. 95384-59-1)

N-(2-Aminophenyl)-2-phenylacetamide

Cat. No.: B3061315
CAS No.: 95384-59-1
M. Wt: 226.27 g/mol
InChI Key: DIHWGGRWJUIUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Aminophenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B3061315 N-(2-Aminophenyl)-2-phenylacetamide CAS No. 95384-59-1

Properties

IUPAC Name

N-(2-aminophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHWGGRWJUIUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538341
Record name N-(2-Aminophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95384-59-1
Record name N-(2-Aminophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-phenylacetamide is a chemical compound featuring a phenylacetamide structure with an aminophenyl substituent on the amide nitrogen. This molecule holds potential as a building block in medicinal chemistry and materials science due to its combination of a reactive primary amine, an amide linkage, and aromatic rings. The strategic placement of the amino group at the ortho position of the N-phenyl ring offers possibilities for the synthesis of various heterocyclic systems. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and potential areas of interest for this compound.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes its basic identifiers and calculated properties.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-(2-AMINOPHENYL)-BENZENEACETAMIDEN/A
CAS Number 95384-59-1[1]
Molecular Formula C₁₄H₁₄N₂ON/A
Molecular Weight 226.28 g/mol N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible and standard method would involve the acylation of o-phenylenediamine with phenylacetyl chloride. This approach is a common and effective way to form amide bonds.

Proposed Synthesis of this compound

Reaction: o-Phenylenediamine reacts with phenylacetyl chloride in the presence of a base to yield this compound.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • An inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) and the base (1.1 equivalents) in the chosen inert solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of phenylacetyl chloride (1 equivalent) in the same solvent to the flask with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically monitored by Thin Layer Chromatography, TLC, for the disappearance of the starting material).

  • Workup:

    • Quench the reaction by adding water or 1M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization: The structure and purity of the final product would be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

Below is a diagram illustrating the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 o-Phenylenediamine reaction Acylation Reaction reactant1->reaction reactant2 Phenylacetyl Chloride reactant2->reaction condition1 Base (e.g., Triethylamine) condition1->reaction condition2 Inert Solvent (e.g., DCM) condition2->reaction condition3 0°C to Room Temperature condition3->reaction workup Aqueous Workup reaction->workup 1. Quenching 2. Extraction 3. Washing purification Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Caption: Proposed synthesis workflow for this compound.

Reactivity and Stability

Based on the functional groups present, the following reactivity and stability profile can be inferred:

  • Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Primary Aromatic Amine: The amino group is nucleophilic and can participate in various reactions, including diazotization, acylation, and alkylation. It is also susceptible to oxidation. The ortho-position of the amino group relative to the amide substituent can influence its reactivity and facilitate intramolecular cyclization reactions to form heterocyclic structures.

  • Phenyl Rings: The aromatic rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the activating amino group and the deactivating acetamido group.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of phenylacetamide derivatives has been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The structural similarity of this compound to these compounds suggests it could be a candidate for screening in various biological assays. Further research is required to determine its pharmacological profile.

Due to the lack of data on its biological targets and mechanism of action, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a compound with potential for further exploration in synthetic and medicinal chemistry. While there is a significant gap in the publicly available experimental data for this specific molecule, its structural features suggest it could serve as a valuable intermediate. The proposed synthesis provides a starting point for its preparation. Future research into its physical, chemical, and biological properties is warranted to fully understand its potential applications.

References

A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: IUPAC Nomenclature and Structure

N-(2-Aminophenyl)-2-phenylacetamide is a bifunctional organic compound featuring both a phenylacetamide core and a 1,2-diaminobenzene (o-phenylenediamine) moiety. This unique structure provides multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science.[1] The ortho-disposition of the amino and acetamido groups on one of the phenyl rings allows for potential cyclization reactions to form various nitrogen-containing heterocycles, a common strategy in the design of novel therapeutic agents.[1]

The phenylacetamide functional group is a prevalent feature in numerous compounds with established therapeutic applications, including anti-inflammatory and antiviral agents.[1] Concurrently, the aminoaryl portion is a classic component used in the synthesis of pharmaceuticals, dyes, and pigments.[1]

IUPAC Name: this compound

Chemical Structure:

Chemical structure of this compound (Image generated for illustrative purposes)

Molecular Formula: C₁₄H₁₄N₂O

Molecular Weight: 226.28 g/mol

Physicochemical and Computed Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the closely related parent compound, 2-phenylacetamide, provide a useful reference point. The properties for the target compound can be computationally predicted.

PropertyValue (2-Phenylacetamide)Value (this compound) - PredictedData Source
Melting Point 156 °CData not available[2]
Boiling Point 280-290 °C (decomposes)Data not available[2]
Water Solubility 3.84 g/L (Predicted)Lower than 2-phenylacetamide (Predicted)[3]
logP 0.64 (Predicted)~1.5 - 2.0 (Predicted)[3]
Hydrogen Bond Donors 12[3]
Hydrogen Bond Acceptors 11[3]
Rotatable Bonds 23[3]

Experimental Protocols

Proposed Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the acylation of o-phenylenediamine with phenylacetyl chloride. This reaction involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of phenylacetyl chloride. The use of a mild base is recommended to neutralize the HCl byproduct. Due to the presence of two nucleophilic amino groups in o-phenylenediamine, careful control of stoichiometry (using a slight excess of the diamine) is crucial to favor mono-acylation and minimize the formation of the di-acylated byproduct.

Materials and Reagents:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Methods for Structural Characterization

To confirm the identity and purity of the synthesized product, the following standard analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both phenyl rings (typically in the δ 6.5-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and distinct signals for the amide (-NH-) and primary amine (-NH₂) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms, with a characteristic peak for the amide carbonyl carbon (~170 ppm) and distinct signals for the aromatic and aliphatic carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine and the secondary amide (typically 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl group (~1650 cm⁻¹), and C-N stretching (~1300 cm⁻¹).[4]

  • MS (Mass Spectrometry): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₄N₂O.

Potential Biological and Pharmacological Significance

While this compound itself is not extensively studied, the broader class of phenylacetamide derivatives exhibits a wide range of biological activities.[5][6] This suggests that the title compound could serve as a valuable scaffold for developing new therapeutic agents.

  • Anticancer Activity: Various substituted phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against cell lines such as prostate (PC3) and breast (MCF-7) carcinoma.

  • Antimicrobial Activity: The N-phenylacetamide backbone has been functionalized with moieties like thiazole to produce compounds with significant antibacterial activity against plant-pathogenic bacteria such as Xanthomonas oryzae.[7]

  • CNS Activity: Phenylacetamide derivatives are known to possess analgesic and anticonvulsant properties.[5][6] More complex derivatives have been investigated as potential antidepressant agents.[8]

The presence of the free amino group at the ortho position provides a reactive handle for further chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve o-Phenylenediamine & Et3N in DCM B 2. Cool to 0 C A->B C 3. Add Phenylacetyl Chloride Dropwise B->C D 4. Stir at Room Temp (4-6h) & Monitor C->D E 5. Quench with Water D->E Reaction Complete F 6. Wash with NaHCO3, Water, Brine E->F G 7. Dry (MgSO4) & Filter F->G H 8. Concentrate Solvent G->H I 9. Recrystallization or Column Chromatography H->I Crude Product J 10. Characterize (NMR, IR, MS) I->J K K J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Structural Scaffold and Derivatization Potential

This diagram illustrates the core structure of this compound and highlights the key reactive sites available for creating derivative libraries.

Derivatization_Potential cluster_core This compound Core cluster_applications Potential Applications Core Core Scaffold A Primary Aromatic Amine (-NH2) Core->A Acylation, Alkylation, Diazotization B Amide N-H Core->B Alkylation, Arylation C Phenylacetic Ring (Positions 2', 3', 4') Core->C Electrophilic Substitution (e.g., Nitration) D Aminophenyl Ring (Positions 4, 5, 6) Core->D Electrophilic Substitution App1 Heterocycle Synthesis (e.g., Benzimidazoles) A->App1 App3 Polymer Synthesis A->App3 App2 SAR Studies B->App2 C->App2 D->App2

Caption: Derivatization potential of the this compound scaffold.

References

Spectroscopic Data of N-(2-Aminophenyl)-2-phenylacetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive spectroscopic data for N-(2-Aminophenyl)-2-phenylacetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be located in publicly available scientific literature and databases.

While extensive searches were conducted for experimental ¹H NMR, ¹³C NMR, IR, and MS data, along with the corresponding detailed experimental protocols for this compound, no specific datasets for this particular compound were found. The search yielded spectroscopic information for numerous structurally related compounds, such as various substituted N-phenylacetamides and the parent compound 2-phenylacetamide, but not for the target molecule with the amino group at the ortho position of the phenyl ring.

This absence of data prevents the creation of a detailed technical guide with quantitative data tables and specific experimental methodologies as requested.

For researchers, scientists, and drug development professionals requiring this information, the synthesis and subsequent spectroscopic characterization of this compound would be a necessary first step. General experimental protocols for similar compounds can, however, provide a foundational approach for such a characterization.

General Experimental Protocols for Spectroscopic Analysis of N-Arylacetamides

Below are generalized experimental protocols that are typically employed for the spectroscopic analysis of compounds similar to this compound. These can serve as a reference for acquiring the necessary data upon synthesis of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the analyte and should be free from signals that might overlap with analyte resonances. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to report include the chemical shift (δ) in ppm, the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the integration value (representing the relative number of protons), and the coupling constants (J) in Hertz (Hz).

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is generally acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts (δ) are reported in ppm.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is soluble in a volatile solvent, a concentrated solution can be deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key functional group frequencies for this compound would be expected for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a low concentration (typically in the range of µg/mL to ng/mL).

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) is a key piece of information, confirming the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-2-phenylacetamide is a distinct chemical entity within the broader class of phenylacetamide derivatives. While the historical record of its initial discovery and synthesis is not extensively documented in readily available literature, its significance has emerged primarily in the context of pharmaceutical analysis, where it is recognized as a known impurity in the production of the anthelmintic drug, Albendazole. This guide provides a comprehensive overview of the available technical information regarding this compound, including its chemical identity, plausible synthetic routes, and its relationship within the landscape of related pharmaceutical compounds.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 95384-59-1, is an aromatic amide. The structure incorporates a phenylacetamide moiety N-substituted with a 2-aminophenyl group. This arrangement of functional groups makes it a potential precursor and intermediate in various synthetic pathways. Its identification as "Albendazole Impurity 17" underscores its relevance in the quality control and manufacturing processes of this widely used pharmaceutical. A thorough understanding of its properties and synthesis is therefore crucial for professionals in drug development and quality assurance.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its chemical structure, a summary of predicted and known identifiers is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 95384-59-1[1]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.28 g/mol [1]
Alternate Names Albendazole Impurity 17[1]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis would likely proceed via the reaction of o-phenylenediamine with phenylacetyl chloride or another activated form of phenylacetic acid.

Diagram 1: Plausible Synthesis of this compound

G reactant1 o-Phenylenediamine intermediate Amide Bond Formation reactant1->intermediate reactant2 Phenylacetyl Chloride reactant2->intermediate product This compound intermediate->product byproduct HCl intermediate->byproduct

Caption: Reaction scheme for the synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard amidation reactions.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.

  • Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Slowly add a solution of phenylacetyl chloride (1 equivalent) in the same anhydrous solvent to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system to yield the pure product.

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity or any associated signaling pathways for this compound. Its primary characterization as a pharmaceutical impurity suggests that its biological effects have likely been studied in the context of toxicology and safety assessments for Albendazole, but these studies are not widely published in the scientific literature.

Given the lack of specific data, a logical workflow for investigating the biological activity of this compound is proposed below.

Diagram 2: Experimental Workflow for Biological Activity Screening

G start This compound step1 In vitro Cytotoxicity Assays (e.g., MTT, LDH) start->step1 step2 Target-Based Screening (e.g., enzyme assays, receptor binding) start->step2 step3 Phenotypic Screening (e.g., cell-based assays for specific pathways) start->step3 step4 Hit Identification step1->step4 step2->step4 step3->step4 step5 Lead Optimization step4->step5 Active step6 In vivo Studies (e.g., animal models) step5->step6 end Candidate for Further Development step6->end

References

N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-phenylacetamide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its structure, incorporating both a primary aromatic amine and an amide linkage, provides multiple reactive sites for chemical modification. This technical guide provides an in-depth overview of the synthesis, properties, and significant applications of this compound as a chemical intermediate, with a particular focus on its role in the construction of heterocyclic scaffolds of medicinal importance.

Core Concepts: Structure and Reactivity

This compound (CAS No. 95384-59-1) possesses a molecular formula of C₁₄H₁₄N₂O and a molecular weight of 226.28 g/mol . The molecule's key features are the ortho-disposed amino and acetamido groups on the phenyl ring, which are primed for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. The phenylacetamide moiety itself is a common structural motif in many biologically active compounds.

Physicochemical and Spectroscopic Data

While experimentally determined data for this compound is not widely published, predicted and analogous compound data provide valuable insights into its characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O-
Molecular Weight226.28 g/mol -
Predicted Density1.2 ± 0.1 g/cm³[1]
Predicted Boiling Point468.1 ± 38.0 °C at 760 mmHg[1]
Predicted Refractive Index1.669[1]

Table 2: Predicted and Analogous Spectroscopic Data

SpectrumExpected Peaks/Signals
¹H NMR Signals corresponding to the methylene protons of the acetamide group (around 3.7 ppm), aromatic protons of both phenyl rings, and protons of the amine and amide groups.
¹³C NMR Resonances for the carbonyl carbon of the amide, the methylene carbon, and the aromatic carbons of both phenyl rings.
IR (Infrared) Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the acylation of o-phenylenediamine with phenylacetyl chloride. This reaction is a variation of the well-established Schotten-Baumann reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

  • An inert solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in the chosen inert solvent. If using an aqueous base, a biphasic system will be formed.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the reaction mixture.

  • Addition of Acyl Chloride: Slowly add phenylacetyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, to the stirred mixture. The addition should be done at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.

    • If a biphasic system was used, separate the organic layer. If a single-phase organic solvent was used, wash the solution sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow Reactants o-Phenylenediamine + Phenylacetyl Chloride Reaction Acylation Reaction (Base, Solvent, 0-25°C) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Role as a Chemical Intermediate: Synthesis of Heterocyclic Compounds

The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form various fused heterocyclic systems. The close proximity of the nucleophilic primary amine and the electrophilic carbonyl carbon of the amide (or a derivative thereof) facilitates these ring-forming reactions.

Synthesis of Benzimidazoles

Acid-catalyzed cyclization of this compound leads to the formation of 2-benzyl-1H-benzo[d]imidazole. This reaction typically involves heating the starting material in the presence of an acid catalyst such as polyphosphoric acid (PPA) or in a high-boiling solvent like ethylene glycol.

Benzimidazole_Formation Start This compound Reaction Intramolecular Cyclization (Acid Catalyst, Heat) Start->Reaction Product 2-Benzyl-1H-benzo[d]imidazole Reaction->Product

Caption: Cyclization to form a benzimidazole derivative.

Synthesis of Benzodiazepines

This compound can serve as a precursor for the synthesis of 1,4-benzodiazepine derivatives. This transformation may require activation of the amide functionality or reaction with a suitable one-carbon synthon to facilitate the seven-membered ring closure.

Synthesis of Dibenzo[b,f][2][3]diazocines

Through an intermolecular dimerization and cyclization pathway, derivatives of N-(2-aminophenyl)acetamides can be used to construct eight-membered dibenzo[b,f][2][3]diazocine ring systems, which are of interest in materials science and medicinal chemistry.

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound are prevalent in a wide range of biologically active molecules. Benzimidazoles are known to exhibit antimicrobial, antiviral, and anticancer properties. Benzodiazepines are a well-known class of psychoactive drugs. The ability to readily access these core structures makes this compound a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a strategically important chemical intermediate. Its straightforward synthesis and the presence of two reactive functional groups in a favorable arrangement allow for the efficient construction of diverse and medicinally relevant heterocyclic compounds. This guide has outlined its fundamental properties, a practical synthetic approach, and its key role in the synthesis of valuable molecular architectures, highlighting its significance for researchers in organic synthesis and pharmaceutical development. Further exploration of the reactivity of this intermediate is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of N-(2-Aminophenyl)-2-phenylacetamide is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, such as N-phenylacetamide (acetanilide) and other aromatic amides. The experimental protocols detailed herein are industry-standard methods that would be employed to determine these properties for the target compound.

Introduction

This compound is an aromatic amide containing a primary arylamine, a secondary amide linkage, and a phenyl group. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Understanding the solubility and stability of this compound is critical for its handling, formulation, and development as a potential active pharmaceutical ingredient (API) or advanced intermediate. This document outlines the predicted physicochemical properties based on analogous compounds and provides detailed experimental protocols for their determination.

Physicochemical Properties of Analogous Compounds

To infer the potential properties of this compound, it is useful to examine data from structurally related molecules. N-phenylacetamide (acetanilide) is a primary analogue. The additional primary amino group on the phenyl ring of the target compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its aqueous solubility compared to acetanilide.

Table 1: Solubility Data for Acetanilide (N-phenylacetamide)

SolventSolubilityTemperature (°C)
Water (cold)Slightly soluble[1][2]Ambient
Water (hot)Soluble[1][2]100
EthanolSoluble[2][3][4]Ambient
MethanolSoluble[1][2]Ambient
AcetoneSoluble[2][4]Ambient
Diethyl EtherSoluble[2][4]Ambient
ChloroformSoluble[2]Ambient
BenzeneSoluble[1][2]Ambient
Dimethyl Sulfoxide (DMSO)Soluble[3]Ambient

Table 2: General Stability Profile of Aromatic Amides

Stress ConditionGeneral Stability ObservationsPotential Degradation Products
Hydrolysis (Acidic) Generally more stable than under basic conditions. Hydrolysis of the amide bond can occur under strong acidic conditions and heat.[5][6]Phenylacetic acid and o-phenylenediamine
Hydrolysis (Basic) Susceptible to hydrolysis, particularly with heat. The amide bond is the primary site of degradation.[7][8][9]Phenylacetate and o-phenylenediamine
Oxidation The primary aromatic amine is susceptible to oxidation, which can lead to colored degradants.Imines, quinone-imines, and further polymerization products
Photolysis Aromatic systems and amino groups can absorb UV light, potentially leading to degradation. The extent depends on the specific chromophores.[10]Photodegradation products can be complex, often involving radical mechanisms.
Thermal Aromatic amides are generally thermally stable up to around 160°C, but this is highly structure-dependent. Degradation of the amine group can occur between 150-320°C.[11]Decomposition can lead to fragmentation of the molecule.

Experimental Protocols

The following sections describe standard methodologies for quantitatively assessing the solubility and stability of a compound like this compound.

3.1.1 Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound when it is in equilibrium with its solid form. The shake-flask method is the gold standard.[12][13]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[14]

  • Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid from the solution via centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the compound.[13]

  • Quantification: Accurately dilute the resulting supernatant (the saturated solution).

  • Analysis: Determine the concentration of the compound in the diluted supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

3.1.2 Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound after it is rapidly precipitated from a high-concentration stock solution (usually in DMSO). It is often used in early drug discovery.[12][15][16]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[16]

  • Addition: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12][15]

  • Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[15][16]

  • Detection of Precipitation: Measure the extent of precipitation. Two common methods are:

    • Nephelometry: A nephelometer measures the light scattered by undissolved particles.[12][15]

    • Direct UV/LC-MS: The solution is filtered to remove precipitate, and the concentration of the remaining dissolved compound in the filtrate is measured by UV spectrophotometry or LC-MS.[15][17]

  • Data Analysis: The kinetic solubility is determined by identifying the concentration at which precipitation occurs or by quantifying the amount of compound remaining in solution after filtration.

Forced degradation (or stress testing) is performed to identify likely degradation products and establish degradation pathways.[5][6][18] These studies are crucial for developing stability-indicating analytical methods.[19] The compound is typically subjected to hydrolysis, oxidation, photolysis, and thermal stress.[19][20][21]

3.2.1 Hydrolytic Stability

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., up to 8 hours).[6]

  • Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH and apply heat as in the acidic study.[6]

  • Neutral Conditions: Dissolve the compound in water and apply heat.

  • Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.2.2 Oxidative Stability

  • Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store the solution at room temperature for a set period.

  • Analysis: Monitor the reaction over time by HPLC to assess the extent of degradation.

3.2.3 Photostability

  • Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[22][10] A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.[23]

  • Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[23][24]

  • Analysis: Compare the samples exposed to light with the dark control using HPLC to identify any photodegradants.

3.2.4 Thermal Stability

  • Protocol: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[20][21]

  • Analysis: After a defined period, analyze the sample by HPLC to quantify any degradation. Techniques like Thermogravimetric Analysis (TGA) can also be used to determine the decomposition temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B C Separate solid and liquid (Centrifuge/Filter) B->C D Dilute supernatant C->D E Quantify concentration by HPLC-UV D->E F Calculate solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Forced Degradation Study Workflow cluster_stress Apply Stress Conditions cluster_results Evaluate Results start Prepare solutions of this compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light + Dark Control) start->photolysis thermal Thermal (Elevated Temperature) start->thermal sampling Sample at time points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Stability-Indicating Method analysis->method

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

References

Theoretical Exploration of N-(2-Aminophenyl)-2-phenylacetamide: A Computational and Experimental Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-2-phenylacetamide stands as a foundational scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical and experimental studies surrounding this molecule and its derivatives. By integrating computational chemistry, molecular modeling, and quantum chemical calculations with established experimental data, we aim to provide a comprehensive resource for researchers engaged in the design and synthesis of new chemical entities. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the logical workflow of its scientific investigation.

Introduction

This compound is a member of the phenylacetamide class of compounds, which are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The core structure, featuring a phenylacetamide moiety linked to an aminophenyl group, presents multiple opportunities for chemical modification to modulate its pharmacokinetic and pharmacodynamic profiles.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have become indispensable tools for elucidating the structure-activity relationships (SAR) of such compounds, guiding the rational design of more potent and selective derivatives.[4]

Physicochemical and Spectroscopic Data

The foundational compound, 2-phenylacetamide, has the molecular formula C8H9NO and a molecular weight of 135.16 g/mol .[5] Its derivatives exhibit a range of physicochemical properties that are crucial for their biological function.

Table 1: Spectroscopic Data for Phenylacetamide Derivatives
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)Mass Spec (m/z)Reference
N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide10.16 (s, 1H, NH), 9.81 (s, 1H,NH), 7.91 (d, J = 8.6 Hz, 2H, Ar-H), 7.59 (d, J = 9.0 Hz, 2H, Ar-H), 7.51 (d, J = 9.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.33 (s, 1H, thiazole-H), 1.99 (s, 3H, CH3)168.26, 163.65, 150.60, 137.22 (d, J = 4.8 Hz), 133.71, 132.41, 129.67, 126.10, 120.35, 117.70, 102.07, 24.35, 21.33-[M + H]+ 328.09094[6]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide10.15 (brs, 1H, NH), 7.29(s, 1H, H2-3-Nitrophenyl), 7.26 (d, 1H, H4-3-Nitrophenyl), 7.15 (d, 1H, H6-3- Nitrophenyl), 7.07 (t, 1H, J = 8Hz, H5-3-Nitrorophenyl), 6.85 (d, 2H, J = 8Hz, 4-Fluorophenyl), 6.65 (d, 2H, J = 8Hz, 4-Fluorophenyl), 3.76 (s, 2H, -CH2-)-2922, 1624, 1523, 1508, 1344, 1259, 731274 (M+, 20), 136(85), 109(100)[7]
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide10.15 (brs, 1H, NH), 8.11(d, 1H, J = 8Hz, H3-2- Nitrophenyl), 7.89(t, 2H, J = 8Hz, H3,5, 4-Fluorophenyl), 7.54 (t, 2H, J = 8Hz, H2,6, 4-Fluorophenyl), 7.2 (t, 1H, J = 8Hz, H3-2-Nitrophenyl), 6.8 (d, 1H, J = 8Hz, H6-2-Nitrophenyl), 6.69(t, 1H, J = 8Hz, H4-2-Nitrophenyl), 3.63 (s, 2H, -CH2-)-3475, 3344, 1624, 1494, 1431, 1342, 1220, 1157, 720274 (M+, 25), 136(75), 109(100)[7]
2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide7.6 (brs, 1H, NH), 7.25(t, 2H, J = 8Hz, 4-Fluorophenyl), 7.16(t, 2H, J = 8Hz, 4-Fluorophenyl), 7.08(m, 3H, aromatic), 6.84 (d, 1H, J = 8 Hz, H6-3-Methoxyphenyl), 6.64 (d, 1H, J = 8 Hz, H4-3-Methoxyphenyl), 3.77 (s, 3H, -OCH3), 3.69 (s, 2H, -CH2-)-3260, 1664, 1597, 1533, 1510, 1452, 1429, 1288, 1219, 1155, 1035, 779259 (M+, 20), 150(90), 123(85), 109(100)[7]

Experimental Protocols

General Synthesis of N-phenylacetamide Derivatives

A common synthetic route to N-phenylacetamide derivatives involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid.[8][9] For instance, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be achieved by reacting various substituted anilines with 2-(4-fluorophenyl)acetyl chloride in a suitable solvent like dichloromethane or ethyl acetate.[7] The reaction mixture is typically stirred at room temperature, and the resulting product is purified by recrystallization or column chromatography.[7]

Detailed Protocol for 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamide Synthesis:

  • To a solution of the appropriately substituted aniline (1 mmol) in dry ethyl acetate (10 mL), add triethylamine (1.5 mmol) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-(4-fluorophenyl)acetyl chloride (1.2 mmol) in dry ethyl acetate (5 mL) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-phenylacetamide derivative.[7]

Spectroscopic Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using deuterated solvents like CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets. Characteristic absorption bands for the amide N-H and C=O stretching vibrations are observed.[7]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.[7]

Theoretical Studies and Computational Modeling

Theoretical studies provide invaluable insights into the electronic structure, reactivity, and potential biological activity of this compound and its analogs.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the molecular geometry and to determine various quantum chemical parameters.[4] These calculations can predict bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from X-ray crystallography.[1] Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions and reactivity of the molecule.[4]

Molecular Docking

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or a receptor.[4] This computational technique is instrumental in structure-based drug design, allowing for the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity. For phenylacetamide derivatives, docking studies have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[10] By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with experimental activity data, QSAR models can be developed to predict the activity of novel compounds and to guide the optimization of lead structures.[10]

Biological Activities and Potential Signaling Pathways

Derivatives of N-phenylacetamide have demonstrated a wide array of biological activities.

Table 2: Biological Activities of Phenylacetamide Derivatives
Compound/Derivative ClassBiological ActivityTarget/Mechanism (if known)IC50/Activity DataReference
2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamidesAnticancer-IC50 = 52 µM (against PC3 cell line)[7][11]
2-(4-Fluorophenyl)-N-(methoxy-substituted phenyl)acetamidesAnticancer-Lower activity than nitro-substituted analogs[7]
N-phenylacetamide derivatives containing 4-arylthiazole moietiesAntibacterialCell membrane rupture of Xanthomonas oryzaeEC50 = 156.7 µM[8]
2-(2-aryl amino) phenyl acetamide derivativesAnti-inflammatoryCOX-2 inhibitionGood correlation between theoretical and experimental studies[4]
Phenylacetamide derivativesAntidepressant-Dose-dependent activity in tail suspension and forced swim tests[12]
Phenylacetamide derivativesCytotoxicity, Pro-apoptosisUpregulation of Bcl-2, Bax, FasL RNA expression, and caspase 3 activityIC50 = 0.6±0.08 μM (against MDA-MB-468 and PC-12 cells)[13]

While specific signaling pathways for the parent this compound are not extensively detailed in the literature, the pro-apoptotic activity of its derivatives suggests potential involvement in the intrinsic or extrinsic apoptosis pathways.[13] Upregulation of Bax and downregulation of Bcl-2 are indicative of the mitochondrial (intrinsic) pathway, while increased FasL expression points towards the death receptor (extrinsic) pathway.[13]

Visualizations

Logical Workflow for Theoretical Investigation

The following diagram illustrates a typical workflow for the theoretical and experimental investigation of a novel compound based on the this compound scaffold.

Theoretical_Investigation_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_biological Biological Evaluation synthesis Synthesis of Derivatives characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization dft DFT Calculations (Geometry, HOMO/LUMO) characterization->dft Structural Data qsar QSAR Modeling (Activity Prediction) characterization->qsar docking Molecular Docking (Binding Mode Prediction) dft->docking in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) docking->in_vitro Target Identification qsar->synthesis Lead Optimization in_vitro->qsar Activity Data in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo in_vivo->synthesis Further Optimization

References

Methodological & Application

Application Note: Synthesis and Utility of N-(2-Aminophenyl)-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile scaffold, which serves as a precursor for various heterocyclic compounds and as a pharmacophore in its own right. Phenylacetamide derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antidepressant agents.[1][2] This application note outlines two primary synthetic methodologies, provides detailed experimental procedures, and includes characterization data.

Introduction

This compound is a key intermediate in organic synthesis.[3] Its structure, featuring a primary aromatic amine and an amide linkage, allows for further chemical modifications, such as cyclization reactions to form benzodiazepines or other heterocyclic systems.[3] The phenylacetamide moiety is a common feature in numerous therapeutic agents.[3] The exploration of its derivatives is a continuing area of interest in the development of new therapeutic agents.

Synthetic Protocols

Two common and effective methods for the synthesis of this compound derivatives are presented below:

Method 1: Acylation of o-Phenylenediamine with Phenylacetyl Chloride

This method involves the direct acylation of o-phenylenediamine with phenylacetyl chloride. Careful control of stoichiometry is crucial to favor mono-acylation.

Method 2: Amide Coupling of o-Phenylenediamine and Phenylacetic Acid

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between o-phenylenediamine and phenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in DCM to the cooled solution of o-phenylenediamine. The slow addition is critical to minimize di-acylation.

  • Base Addition: Add pyridine (1.1 equivalents) dropwise to the reaction mixture to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[4]

Protocol 2: Synthesis of this compound via Amide Coupling

Materials:

  • o-Phenylenediamine

  • Phenylacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: Dissolve phenylacetic acid (1.0 equivalent), o-phenylenediamine (1.0 equivalent), and a catalytic amount of DMAP in DCM in a round-bottom flask.

  • Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Phenylacetamide Derivatives.

DerivativeStarting MaterialsReaction MethodSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-oneThiazole synthesisEthanol457201.0–202.0[4]
N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(3-fluorophenyl)ethan-1-oneThiazole synthesisEthanol482162.4–163.2[4]
N-(4-((4-(4-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(4-bromophenyl)ethan-1-oneThiazole synthesisEthanol475209.6–210.4[4]
N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide4-Amino-N-phenylacetamide intermediate, 2-bromo-1-(3,4-dichlorophenyl)ethan-1-oneThiazole synthesisEthanol493179.3–181.7[4]

Table 2: Characterization Data for Selected Phenylacetamide Derivatives.

CompoundMolecular Formula1H NMR (δ ppm)13C NMR (δ ppm)HRMS (m/z) [M+H]+
N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideC₁₇H₁₄FN₃OS10.19 (s, 1H), 9.85 (s, 1H), 7.96 (m, 2H), 7.63 (d, J = 8.9 Hz, 2H), 7.54 (d, J = 8.9 Hz, 2H), 7.27 (d, J = 8.5 Hz, 2H), 7.24 (s, 1H), 2.03 (s, 3H)168.29, 163.84, 163.28, 160.85, 149.48, 137.11, 133.80, 131.65 (d, J = 2.9 Hz), 128.14 (d, J = 8.1 Hz), 120.35, 117.76, 116.05, 115.83, 102.72, 24.35328.09144
N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideC₁₇H₁₄FN₃OS10.16 (s, 1H), 9.81 (s, 1H), 7.91 (d, J = 8.6 Hz, 2H), 7.59 (d, J = 9.0 Hz, 2H), 7.51 (d, J = 9.0 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 7.33 (s, 1H), 1.99 (s, 3H)168.26, 163.65, 150.60, 137.22 (d, J = 4.8 Hz), 133.71, 132.41, 129.67, 126.10, 120.35, 117.70, 102.07, 24.35, 21.33328.09144

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials o-Phenylenediamine o-Phenylenediamine Reaction Amide Bond Formation o-Phenylenediamine->Reaction Phenylacetyl_chloride Phenylacetyl Chloride / Phenylacetic Acid + DCC Phenylacetyl_chloride->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

N-phenylacetamide derivatives have been identified as inverse agonists for the Cannabinoid Receptor 2 (CB2), which is involved in various physiological processes.[5] The following diagram illustrates a simplified signaling pathway associated with CB2 receptor modulation.

Signaling_Pathway Derivative N-(2-Aminophenyl)-2- phenylacetamide Derivative CB2R CB2 Receptor Derivative->CB2R Binds to Gi Gαi CB2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response (e.g., Inflammation, Cell Growth) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified CB2 receptor signaling pathway potentially modulated by derivatives.

Conclusion

The protocols described provide a solid foundation for the synthesis and exploration of this compound and its derivatives. The versatility of this scaffold, combined with the diverse biological activities exhibited by this class of compounds, makes it a valuable area for continued research in drug discovery and development. The provided experimental details and characterization data serve as a practical guide for researchers in the field.

References

Application Notes and Protocols for N-(2-Aminophenyl)-2-phenylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-phenylacetamide is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse range of biologically active derivatives. Its unique arrangement of a phenylacetamide core and a reactive o-phenylenediamine moiety allows for extensive chemical modifications, leading to compounds with a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of medicinal chemistry research, including oncology, infectious diseases, and receptor pharmacology.

I. Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of the parent compound, this compound, can be adapted from standard amidation procedures. This involves the reaction of o-phenylenediamine with a phenylacetic acid derivative.

Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution in an ice bath (0 °C). Add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

II. Applications in Anticancer Research

Derivatives of this compound have demonstrated significant potential as anticancer agents. They have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for further development.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative 3d 4-BromoMDA-MB-468 (Breast)0.6 ± 0.08[1][2]
PC-12 (Pheochromocytoma)0.6 ± 0.08[1][2]
MCF-7 (Breast)0.7 ± 0.4[1][2]
Derivative 3c 4-ChloroMCF-7 (Breast)0.7 ± 0.08[1][2]
Signaling Pathway: Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of key regulatory proteins such as Bcl-2, Bax, and the activation of executioner caspases like caspase-3.[1][2]

apoptosis_pathway Derivative N-(2-Aminophenyl)-2- phenylacetamide Derivative Extrinsic Extrinsic Pathway Derivative->Extrinsic Intrinsic Intrinsic Pathway Derivative->Intrinsic FasL FasL Upregulation Extrinsic->FasL Bax Bax Upregulation Intrinsic->Bax Bcl2 Bcl-2 Downregulation Intrinsic->Bcl2 Caspase8 Caspase-8 Activation FasL->Caspase8 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound derivatives.
Experimental Protocols: Anticancer Activity Evaluation

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

mtt_assay_workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add compound dilutions Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[3]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[3]

  • Staining and Visualization: Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them in a chilled lysis buffer.[1][4]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[1][4]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[1][4]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

III. Applications in Antimicrobial Research

Derivatives of this compound have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative derivatives against selected microorganisms.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Derivative 5 PhenylacetamideEscherichia coli0.64[5]
Derivative 21 BenzohydrazideEscherichia coli0.67[5]
N-cinnamyl phenylacetamide derivatives VariousBacillus cereus10-230[6]
Staphylococcus aureus10-230[6]
Escherichia coli10-230[6]
Pseudomonas aeruginosa10-230[6]
N-phenylacetamide derivative A1 4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)Xanthomonas oryzae pv. Oryzae156.7 (EC50, µM)[7][8]
Experimental Protocol: Micro-broth Dilution for MIC Determination

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Incubation: Add the inoculum to the wells of a 96-well microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Applications in Receptor Pharmacology: CB2 Receptor Inverse Agonism

A biamide derivative of phenylacetamide has been identified as a selective inverse agonist for the Cannabinoid Receptor 2 (CB2), which is a G-protein coupled receptor (GPCR) primarily expressed in immune cells.

Quantitative Data: CB2 Receptor Activity
Compound IDAssayKi (nM)EC50 (nM)Selectivity (CB1/CB2)Reference
Compound 9 CB2 Binding777->26-fold[9][10]
Optimized Derivatives CB2 Binding22-854-28235 to 909-fold[9][10]
Signaling Pathway: CB2 Receptor (Gi/o-coupled GPCR)

The CB2 receptor is coupled to a Gi/o heterotrimeric G-protein. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An inverse agonist would constitutively inhibit this pathway.

cb2_signaling_pathway InverseAgonist Phenylacetamide Inverse Agonist CB2R CB2 Receptor InverseAgonist->CB2R G_protein Gi/o Protein (αβγ) CB2R->G_protein stabilizes inactive state G_alpha Gαi/o-GTP G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: CB2 receptor signaling pathway modulation by an inverse agonist.
Experimental Protocol: Radioligand Binding Assay for CB2 Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the CB2 receptor (e.g., [3H]CP-55,940), and various concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The detailed protocols and application notes provided herein are intended to facilitate further research into the potential of this compound class in oncology, infectious diseases, and receptor pharmacology. The quantitative data and signaling pathway diagrams offer a framework for understanding the structure-activity relationships and mechanisms of action of these promising molecules.

References

Application Notes and Protocols: N-(2-Aminophenyl)-2-phenylacetamide as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-aminophenyl)-2-phenylacetamide as a strategic precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document outlines detailed experimental protocols for the synthesis of quinazolinones, benzodiazepines, and benzimidazoles, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a bifunctional molecule incorporating a primary aromatic amine and an amide linkage. This unique structural arrangement makes it an ideal starting material for the synthesis of various fused heterocyclic systems through intramolecular cyclization and condensation reactions. The resulting heterocyclic scaffolds, including quinazolinones, benzodiazepines, and benzimidazoles, are well-established pharmacophores found in numerous therapeutic agents.

Synthesis of Heterocyclic Compounds

Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-benzyl-3H-quinazolin-4-one from this compound can be achieved through a cyclization reaction, often facilitated by a dehydrating agent or by heating with an appropriate reagent.

Materials:

  • This compound

  • Formic acid or Triethyl orthoformate

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in an appropriate solvent, add an excess of formic acid or triethyl orthoformate (e.g., 5-10 equivalents).

  • Alternatively, the reaction can be carried out by heating a mixture of this compound (1 mmol) and polyphosphoric acid (PPA) at a temperature ranging from 100 to 150°C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-benzyl-3H-quinazolin-4-one.

Table 1: Reaction Conditions for the Synthesis of 2-benzyl-3H-quinazolin-4-one

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Formic Acid-Reflux4-6~75Adapted from[1]
Triethyl orthoformateEthanolReflux3-5~80Adapted from[1]
Polyphosphoric Acid-120-1402-4~85Adapted from[2]

Diagram 1: Synthesis of 2-benzyl-3H-quinazolin-4-one

G Precursor This compound Product 2-benzyl-3H-quinazolin-4-one Precursor->Product Cyclization Reagent Formic Acid or Triethyl Orthoformate Reagent->Product

Caption: Synthetic pathway for 2-benzyl-3H-quinazolin-4-one.

1,5-Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of 1,5-benzodiazepine derivatives from this compound typically involves a condensation reaction with a ketone or aldehyde, followed by cyclization.

Materials:

  • This compound

  • Acetophenone

  • Catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid)

  • Toluene or another suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and acetophenone (1.1 mmol) in toluene.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-benzyl-4-phenyl-3H-1,5-benzodiazepine.

Table 2: Reaction Conditions for the Synthesis of 2-benzyl-4-phenyl-3H-1,5-benzodiazepine

Ketone/AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AcetophenoneBF₃·OEt₂TolueneReflux6-8~70Adapted from[3]
Acetophenonep-TSATolueneReflux8-10~65Adapted from[3]

Diagram 2: Synthesis of a 1,5-Benzodiazepine Derivative

G Precursor This compound Intermediate Imine Intermediate Precursor->Intermediate Condensation Ketone Acetophenone Ketone->Intermediate Product 2-benzyl-4-phenyl-3H-1,5-benzodiazepine Intermediate->Product Intramolecular Cyclization

Caption: General pathway for 1,5-benzodiazepine synthesis.

Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The synthesis of 2-benzyl-1H-benzo[d]imidazole from this compound can be achieved through a cyclodehydration reaction, often promoted by acidic conditions or high temperatures.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Heat this compound (1 mmol) in polyphosphoric acid at 150-180°C for 2-3 hours.

  • Alternatively, reflux this compound (1 mmol) in 4M hydrochloric acid for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-benzyl-1H-benzo[d]imidazole.

Table 3: Reaction Conditions for the Synthesis of 2-benzyl-1H-benzo[d]imidazole

ReagentTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid150-1802-3~80Adapted from[4]
4M Hydrochloric AcidReflux4-6~75Adapted from[4]

Diagram 3: Synthesis of 2-benzyl-1H-benzo[d]imidazole

G Precursor This compound Product 2-benzyl-1H-benzo[d]imidazole Precursor->Product Cyclodehydration

Caption: Synthetic route to 2-benzyl-1H-benzo[d]imidazole.

Biological Activities of Derived Heterocycles

The heterocyclic compounds synthesized from this compound are expected to exhibit a range of biological activities. The following table summarizes the potential activities based on the core heterocyclic scaffold.

Table 4: Potential Biological Activities of Synthesized Heterocyclic Compounds

Heterocyclic CorePotential Biological ActivityExample IC₅₀/MIC Values (for related derivatives)Reference
Quinazolin-4(3H)-oneAntimicrobial, AnticancerMIC: 3.9 µg/mL against S. epidermidis[5][5][6]
1,5-BenzodiazepineAnticonvulsant, AnxiolyticED₅₀ (MES test): 31.3 mg/kg[7][8][9]
BenzimidazoleAntimicrobial, Anthelmintic, AnticancerGI₅₀: 0.16 to 3.6 µM against various cancer cell lines[10][10][11]

Signaling Pathways

The biological activities of these heterocyclic compounds are often attributed to their interaction with specific cellular targets and signaling pathways. For instance, the anticonvulsant activity of benzodiazepines is primarily mediated through their interaction with the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.

Diagram 4: Benzodiazepine Mechanism of Action

G Benzodiazepine Benzodiazepine Derivative GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases frequency of opening GABA GABA GABA->GABA_A_Receptor Binds to agonist site Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Leads to

Caption: Simplified signaling pathway of benzodiazepines.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and therapeutic potential of novel quinazolinones, benzodiazepines, and benzimidazoles derived from this readily accessible starting material. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of new and effective therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of N-(2-Aminophenyl)-2-phenylacetamide. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing excellent peak shape and resolution. This protocol is suitable for purity determination, stability studies, and quality control of this compound in research and pharmaceutical development settings.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. A reliable analytical method is crucial for ensuring its quality and purity. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for an HPLC method developed and optimized for the analysis of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientSee Table 2
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm
Run Time20 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

The gradient elution program is designed to provide optimal separation of the analyte from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add a portion of the sample diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the sample diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0% (n=5)

Table 3: System Suitability Parameters

Results and Discussion

Under the described chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 8.5 minutes. The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) are typically found to be around 0.1 µg/mL and 0.3 µg/mL, respectively.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions filter_sample Filter Sample prep_sample Prepare Sample Solutions prep_sample->filter_sample hplc_system HPLC System Setup filter_sample->hplc_system Transfer to Autosampler inject_sample Inject Sample/Standard hplc_system->inject_sample run_gradient Execute Gradient Program inject_sample->run_gradient detect_analyte UV Detection at 254 nm run_gradient->detect_analyte acquire_data Data Acquisition detect_analyte->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks quantify Quantification integrate_peaks->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method Method Parameters cluster_performance Performance Characteristics cluster_outcome Analytical Outcome column C18 Column resolution Good Resolution column->resolution mobile_phase Gradient Elution mobile_phase->resolution detection UV Detection sensitivity High Sensitivity detection->sensitivity outcome Accurate Quantification resolution->outcome sensitivity->outcome reproducibility Excellent Reproducibility reproducibility->outcome

Caption: Logical relationship between method parameters and analytical performance.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided protocols and system suitability criteria will ensure consistent and reliable results.

The Versatility of N-(2-Aminophenyl)-2-phenylacetamide in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – N-(2-Aminophenyl)-2-phenylacetamide, a bifunctional aromatic compound, is a significant building block in organic synthesis, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a primary aromatic amine and an amide linkage in a strategic ortho-disposition, provides multiple reactive sites for cyclization reactions, making it a valuable precursor in medicinal chemistry and drug development.[1] This application note provides a detailed overview of its use in the synthesis of key heterocyclic systems, complete with experimental protocols and quantitative data.

Key Applications in Heterocyclic Synthesis

This compound serves as a versatile starting material for the synthesis of several important classes of heterocyclic compounds, most notably 1,5-benzodiazepines and quinazolinones. These scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of compounds known for their wide range of therapeutic applications, including as anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative agents.[2] The synthesis of 1,5-benzodiazepines from this compound typically involves a condensation reaction with a suitable ketone. This reaction is often catalyzed by an acid.

A general reaction workflow for the synthesis of 1,5-benzodiazepines from o-phenylenediamines (a related class of compounds) and ketones is illustrated below. This can be adapted for this compound.

reactant1 This compound intermediate Imine Intermediate reactant1->intermediate Condensation reactant2 Ketone (R1-CO-R2) reactant2->intermediate catalyst Acid Catalyst (e.g., Silica Sulfuric Acid, H-MCM-22) catalyst->intermediate product 1,5-Benzodiazepine Derivative intermediate->product Intramolecular Cyclization

Figure 1: General workflow for the synthesis of 1,5-benzodiazepines.

Table 1: Synthesis of 1,5-Benzodiazepine Derivatives from o-Phenylenediamines and Ketones

EntryKetoneCatalystReaction Time (h)Yield (%)Reference
1AcetophenoneSilica Sulfuric Acid1.293
2AcetoneH-MCM-221-392[2][3]
3CyclohexanoneH-MCM-221-395[2][3]
43-PentanoneZnCl₂0.17-0.3392[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,5-Benzodiazepines using Silica Sulfuric Acid

This protocol is adapted from a general method for the condensation of o-phenylenediamines with ketones.

Materials:

  • This compound (1 mmol)

  • Ketone (e.g., Acetophenone) (2.1 mmol)

  • Silica sulfuric acid (0.05 g)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • A mixture of this compound (1 mmol) and the ketone (2.1 mmol) is stirred at room temperature in the presence of silica sulfuric acid (0.05 g).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, 5 ml of CH₂Cl₂ is added to the reaction mixture.

  • The catalyst is recovered by filtration.

  • The organic layer is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane mixture) to afford the pure 1,5-benzodiazepine derivative.

Synthesis of Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolinones can be achieved from 2-aminobenzamide derivatives through various catalytic methods.

reactant1 This compound intermediate Intermediate reactant1->intermediate reactant2 C1 Source (e.g., Methanol, Aldehyde) reactant2->intermediate catalyst Catalyst (e.g., Copper complex, p-TSA) catalyst->intermediate product Quinazolinone Derivative intermediate->product Oxidative Cyclization

Figure 2: General workflow for quinazolinone synthesis.

Table 2: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamides

EntryReagentsCatalyst/ConditionsYield (%)Reference
1Methanol (C1 source and solvent)Copper complex, Cs₂CO₃, O₂ atmosphereGood[5]
2Aryl methyl ketonesI₂Good[6]
3Isatoic anhydride, aryl amines, cyclic ketonesAcetic acid (10 mol%)81-97[7]
4Isatoic anhydride, 2-furoic hydrazides, salicylaldehydesp-TSA (20 mol%), ultrasound71-96[7]
Protocol 2: General Procedure for the Copper-Catalyzed Synthesis of Quinazolinones

This protocol is based on the synthesis of quinazolinones from 2-aminobenzamide and methanol.[5]

Materials:

  • This compound

  • Methanol

  • Copper catalyst (e.g., copper complex)

  • Cesium carbonate (Cs₂CO₃)

  • Oxygen atmosphere

Procedure:

  • This compound is dissolved in methanol, which acts as both the C1 source and the solvent.

  • A catalytic amount of a suitable copper complex and cesium carbonate as a base are added to the solution.

  • The reaction is carried out under an oxygen atmosphere.

  • The reaction mixture is heated or stirred at room temperature, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up by removing the catalyst and solvent.

  • The crude product is purified by appropriate methods such as crystallization or column chromatography.

Future Outlook

The synthetic utility of this compound extends beyond the synthesis of benzodiazepines and quinazolinones. Its bifunctional nature makes it a candidate for the construction of other fused heterocyclic systems. Further research into its reactivity with a broader range of electrophiles and its participation in various named reactions will likely uncover new synthetic routes to novel bioactive molecules. The development of more efficient and environmentally friendly catalytic systems for these transformations remains an active area of investigation.

References

Application Notes and Protocols for the Use of N-(2-Aminophenyl)-2-phenylacetamide in Dye Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(2-Aminophenyl)-2-phenylacetamide, also known as 2-aminoacetanilide, as a precursor in the synthesis of azo dyes. This document outlines the fundamental chemical pathways, experimental procedures, and potential applications of the resulting dyes.

Introduction

This compound is a valuable bifunctional molecule serving as a precursor in the synthesis of various organic compounds, including a range of dyes. Its structure, featuring a primary aromatic amine and an amide group, allows for versatile chemical modifications, making it a key intermediate in the production of chromophores. The primary application of this compound in dye chemistry lies in its use as a diazo component in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic dyes.

The general principle for the synthesis of azo dyes from this compound involves a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic substitution reaction forms the stable azo linkage and generates the colored dye molecule.

The final color and properties of the dye, such as its solubility and fastness, are determined by the chemical structures of both the diazo component (this compound) and the coupling component.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye using this compound as the starting material.

Protocol 1: Synthesis of a Monoazo Dye from this compound and Phenol

This protocol describes the synthesis of an illustrative azo dye by coupling diazotized this compound with phenol.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (C₆H₅OH)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol

  • Buchner Funnel and Flask

  • Filter Paper

  • Magnetic Stirrer and Stir Bar

  • Beakers and Erlenmeyer Flasks

  • Thermometer

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 2.40 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained. Gentle warming may be necessary.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.

Part B: Coupling Reaction with Phenol

  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

  • Cool the phenol solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • After the reaction is complete, allow the mixture to stand at room temperature for about 30 minutes.

Part C: Isolation and Purification of the Dye

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to purify it.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Characterization:

The synthesized dye can be characterized by various spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or DMF).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesized azo dye. Actual experimental data should be recorded and tabulated in a similar manner for comparison and analysis.

ParameterValue
Reactants
This compound (g)2.40
Phenol (g)0.94
Product
Theoretical Yield (g)Calculated based on stoichiometry
Actual Yield (g)Experimentally determined
Percentage Yield (%)Calculated
Physical Properties
ColorObserved color
Melting Point (°C)Experimentally determined
Spectroscopic Data
λmax (nm) in EthanolExperimentally determined
Key FTIR Peaks (cm⁻¹)N=N stretch, O-H stretch, C=O stretch, N-H stretch
¹H NMR (ppm)Key chemical shifts and integrations

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the azo dye.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start This compound reagents_d HCl, H₂O, NaNO₂ (0-5°C) start->reagents_d diazonium Diazonium Salt Solution reagents_d->diazonium coupling_component Phenol in NaOH (0-5°C) diazonium->coupling_component Addition crude_dye Crude Dye Precipitate coupling_component->crude_dye filtration Vacuum Filtration crude_dye->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product Purified Azo Dye recrystallization->final_product

Caption: Workflow for the synthesis of an azo dye from this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and key transformations in the synthesis process.

synthesis_logic A Start: this compound (Primary Aromatic Amine) B Diazotization (+ NaNO₂ / H⁺ at 0-5°C) A->B C Intermediate: Diazonium Salt (-N₂⁺Cl⁻) B->C E Azo Coupling Reaction (Electrophilic Substitution) C->E D Coupling Component (e.g., Phenol) D->E F Product: Azo Dye (Contains -N=N- chromophore) E->F

Caption: Logical steps in the synthesis of an azo dye.

This document provides a foundational guide for researchers interested in the synthesis of dyes from this compound. The provided protocols and visualizations are intended to be a starting point, and further optimization of reaction conditions may be necessary depending on the specific coupling component used and the desired properties of the final dye. It is essential to follow all laboratory safety procedures when handling the chemicals involved in these syntheses.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(2-Aminophenyl)-2-phenylacetamide, a valuable bifunctional building block in medicinal and materials chemistry.[1] The primary focus is on improving yield and purity by addressing common experimental challenges.

Synthesis Overview & Key Challenges

The target molecule is typically synthesized via the acylation of o-phenylenediamine with an activated form of phenylacetic acid, such as phenylacetyl chloride. This seemingly straightforward amide coupling is complicated by the presence of two nucleophilic amino groups on the o-phenylenediamine starting material.

The primary challenges that researchers face are:

  • Low Yield of the Mono-acylated Product: Difficulty in selectively acylating only one of the two amino groups.

  • Formation of Di-acylated Byproduct: The high reactivity of the starting materials can easily lead to the formation of N,N'-(1,2-phenylene)bis(2-phenylacetamide).

  • Cyclization Reactions: The ortho-disposed amino and acetamido groups can potentially cyclize to form other heterocyclic impurities under certain conditions.[1]

  • Purification Difficulties: Separating the desired mono-acylated product from the di-acylated byproduct and unreacted o-phenylenediamine can be challenging.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the synthesis.

Q1: My yield is very low, and I recover a lot of unreacted o-phenylenediamine. What's going wrong?

A1: This issue typically points to inefficient activation of the carboxylic acid or suboptimal reaction conditions.

  • Ineffective Acid Activation: Direct coupling of a carboxylic acid and an amine is often slow. The most common strategy is to convert the phenylacetic acid into a more electrophilic, activated form like an acyl chloride.[2] If you are preparing phenylacetyl chloride in situ or as a separate step, ensure the reaction with thionyl chloride (SOCl₂) or oxalyl chloride is complete before adding the amine.

  • Reaction Temperature: Amide coupling reactions can be sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, high temperatures can promote side reactions. Start with the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Solvent Choice: The reaction should be carried out in a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

Q2: My main product is the di-acylated compound, N,N'-(1,2-phenylene)bis(2-phenylacetamide). How can I favor mono-acylation?

A2: This is the most common problem. The two amino groups of o-phenylenediamine have similar reactivity, and acylation of the second amino group can be competitive. Studies on the acylation of o-phenylenediamine have shown that using highly reactive acylating agents like benzoyl chloride can lead exclusively to the di-substituted product, regardless of the stoichiometry used.[3]

Here are key strategies to promote mono-acylation:

  • Control Stoichiometry: Use a strict 1:1 or even slightly less than 1 (e.g., 0.95) molar ratio of the activated phenylacetic acid to o-phenylenediamine.

  • Slow Addition: Add the phenylacetyl chloride solution dropwise to a cooled (0 °C) solution of o-phenylenediamine over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the acylating agent, favoring reaction at a single site.

  • Use of a Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is necessary to neutralize the HCl generated during the reaction. Use 1.0 to 1.1 equivalents of the base.

Q3: I see a third spot on my TLC plate that isn't starting material or the di-acylated product. What could it be?

A3: This could be a benzimidazole derivative. The reaction of o-phenylenediamine with carboxylic acids or aldehydes can lead to the formation of benzimidazoles, especially at elevated temperatures or under acidic conditions.[4][5] To minimize this, maintain a low reaction temperature and ensure the work-up procedure does not involve prolonged exposure to strong acids.

Q4: How can I effectively purify the final product?

A4: Purification typically involves removing the di-acylated byproduct and unreacted starting materials.

  • Aqueous Wash: During work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted o-phenylenediamine and the tertiary amine base. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any remaining acidic impurities.

  • Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity. The di-acylated product is typically less polar than the desired mono-acylated product.

  • Recrystallization: If chromatography is not sufficient or practical, recrystallization can be attempted. Solvents like ethanol, or a mixture of dichloromethane and hexane, may yield the pure product.[6]

Data Presentation: Optimizing Reaction Conditions

While specific literature data for optimizing this compound yield is scarce, the following table illustrates expected trends based on general principles of selective mono-acylation of symmetric diamines. These are representative values and should be used as a starting point for optimization.

Parameter Condition A (Optimized for Mono-acylation) Condition B (Favors Di-acylation) Expected Outcome
Equivalents of Phenylacetyl Chloride 0.95 - 1.0 eq> 1.2 eqLimiting the acylating agent is critical to prevent over-reaction.[3]
Addition Method Slow dropwise addition over 1-2 hoursRapid addition at the startSlow addition keeps the concentration of the acylating agent low, improving selectivity.
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxLower temperatures reduce the rate of the second acylation relative to the first.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Less polar solvents can sometimes improve selectivity in acylation reactions.
Base Triethylamine (Et₃N)PyridineBoth are suitable, but Et₃N is often easier to remove during work-up.
Approx. Yield (Mono-Product) 60-75%< 30%Conditions must be carefully controlled to achieve a good yield of the mono-acylated product.

Experimental Protocols

Protocol 1: Synthesis of Phenylacetyl Chloride

This protocol describes the activation of phenylacetic acid using thionyl chloride (SOCl₂).

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add phenylacetic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude phenylacetyl chloride (a colorless to pale yellow liquid) is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction conditions, optimized for mono-acylation.[2]

  • Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Preparation: In a separate flask, dissolve the freshly prepared phenylacetyl chloride (0.95 eq) in a small amount of dry DCM.

  • Slow Addition: Add the phenylacetyl chloride solution to the stirred o-phenylenediamine solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree for low yield.

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification PA Phenylacetic Acid PAC Phenylacetyl Chloride PA->PAC cat. DMF SOCl2 SOCl₂ SOCl2->PAC PAC_in Phenylacetyl Chloride PAC->PAC_in OPD o-Phenylenediamine Product Crude Product (Mono-, Di-acylated, SM) OPD->Product Workup Aqueous Workup Product->Workup PAC_in->Product Base Et₃N / DCM 0 °C to RT Base->Product Purified Pure N-(2-Aminophenyl)- 2-phenylacetamide Column Column Chromatography Workup->Column Column->Purified Troubleshooting_Yield Start Problem: Low Yield / High SM Q1 Is Phenylacetyl Chloride Freshly Prepared? Start->Q1 Q2 Was Addition Slow & at 0 °C? Q1->Q2 Yes Sol1 Solution: Prepare fresh acyl chloride before use. Q1->Sol1 No Q3 Is Stoichiometry Correct (≤ 1.0 eq)? Q2->Q3 Yes Sol2 Solution: Add acyl chloride dropwise to cooled amine solution. Q2->Sol2 No Q4 Is the Amine Base (Et₃N) Present? Q3->Q4 Yes Sol3 Solution: Use 0.95 eq of acyl chloride to favor mono-acylation. Q3->Sol3 No Sol4 Solution: Add 1.1 eq of Et₃N to neutralize HCl. Q4->Sol4 No

References

Technical Support Center: Purification of Crude N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(2-Aminophenyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route. If synthesized from 2-nitroaniline and phenylacetyl chloride followed by reduction, impurities may include:

  • Unreacted 2-nitroaniline: A starting material that may not have fully reacted.

  • Phenylacetic acid: Formed from the hydrolysis of phenylacetyl chloride.

  • N-(2-nitrophenyl)-2-phenylacetamide: The intermediate product before the nitro group reduction.

  • Diacylated product: Where the aniline nitrogen of the product is acylated twice.

  • Oxidation byproducts: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found. It is a good first-choice for moderately pure crude products.

  • Column Chromatography is a versatile technique for separating the desired product from a complex mixture of impurities, especially when impurities have different polarities.

  • Acid-Base Extraction is useful for removing acidic or basic impurities from the neutral product.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product against a pure standard (if available), you can assess the separation and purity. A typical mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).

Troubleshooting Guides

Recrystallization

Problem: Oiling out of the product instead of crystallization.

  • Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.

  • Solution:

    • Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until turbidity persists. Then, allow it to cool slowly.

    • Try a lower-boiling point solvent.

    • Ensure the solution is not supersaturated by using a sufficient amount of solvent.

Problem: No crystal formation upon cooling.

  • Cause: The solution may not be saturated, or nucleation is slow.

  • Solution:

    • If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound.

    • Cool the solution in an ice bath to further decrease solubility.

Problem: Poor recovery of the purified product.

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.

    • Consider a different solvent or a solvent/anti-solvent system where the solubility difference between hot and cold is more significant.

Column Chromatography

Problem: Poor separation of the product from impurities (overlapping spots on TLC).

  • Cause: The chosen mobile phase (eluent) does not have the optimal polarity to resolve the components.

  • Solution:

    • Adjust the polarity of the eluent. If the compounds are running too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If they are stuck at the baseline (low Rf), increase the polarity.

    • Consider using a different solvent system. For example, adding a small amount of methanol or triethylamine (for basic compounds) can alter the selectivity of the separation.

    • For highly polar impurities, consider using a more polar stationary phase like alumina instead of silica gel.

Problem: The product is eluting too slowly or not at all.

  • Cause: The mobile phase is not polar enough.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, start with 20% ethyl acetate in hexane and slowly increase the proportion of ethyl acetate.

    • A small amount of a more polar solvent like methanol can be added to the mobile phase.

Problem: Tailing of spots on the TLC plate and in the column fractions.

  • Cause: The compound may be interacting too strongly with the acidic silica gel, which is common for basic compounds like amines.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase, such as neutral or basic alumina.

Acid-Base Extraction

Problem: Formation of an emulsion during extraction.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially when dealing with complex mixtures.

  • Solution:

    • Gently swirl or invert the separatory funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to break the emulsion.

    • Allow the mixture to stand for a longer period.

    • In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help.

Problem: Low recovery of the product after extraction.

  • Cause: The product may have some solubility in the aqueous phase, or the pH was not adjusted correctly.

  • Solution:

    • Perform multiple extractions with smaller volumes of the organic solvent to ensure complete removal of the product from the aqueous layer.

    • Ensure the pH of the aqueous layer is appropriate to keep the desired compound in its neutral form and the impurities in their ionized, water-soluble form.

    • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Recrystallization Solvent Systems (Suggested)
Ethanol/Water
Isopropanol/Water
Ethyl Acetate/Hexane
Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a good starting point. For compounds prone to tailing, neutral or basic alumina can be used.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common mobile phase is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Parameters (Suggested)
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of 20% to 50% Ethyl Acetate in Hexane
TLC Visualization UV light (254 nm)
Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities. The desired product should remain in the organic layer. Separate the layers.

  • Basic Wash: Wash the organic layer with a dilute base solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove any acidic impurities like phenylacetic acid. Separate the layers.

  • Water Wash: Wash the organic layer with water and then with brine to remove any remaining salts and dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization High Purity Crude column_chromatography Column Chromatography crude->column_chromatography Complex Mixture acid_base_extraction Acid-Base Extraction crude->acid_base_extraction Acidic/Basic Impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product analysis TLC/HPLC Analysis pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_recovery Low Recovery? start->low_recovery solution1 Add Anti-solvent Use Lower Boiling Point Solvent oiling_out->solution1 solution2 Concentrate Solution Scratch Flask / Seed Crystal no_crystals->solution2 solution3 Minimize Hot Solvent Cool in Ice Bath low_recovery->solution3

Caption: Troubleshooting common issues during recrystallization.

Troubleshooting_Column_Chromatography start Column Chromatography Issue poor_separation Poor Separation? start->poor_separation slow_elution Slow Elution? start->slow_elution tailing Tailing Spots? start->tailing solution1 Adjust Eluent Polarity Change Solvent System poor_separation->solution1 solution2 Increase Eluent Polarity slow_elution->solution2 solution3 Add Triethylamine to Eluent Use Alumina tailing->solution3

Caption: Troubleshooting common issues during column chromatography.

Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Aminophenyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is typically synthesized via the acylation of o-phenylenediamine with a phenylacetylating agent. The most common methods involve the reaction of o-phenylenediamine with either phenylacetyl chloride or phenylacetic acid. The choice of reagent can influence reaction conditions and the impurity profile. The reaction with phenylacetyl chloride is generally faster but may require careful control of stoichiometry to avoid side reactions.

Q2: What is the primary challenge in the synthesis of this compound?

A2: A primary challenge is controlling the selectivity of the acylation reaction. o-Phenylenediamine has two amino groups, and it is possible to get a mixture of mono-acylated (the desired product) and di-acylated byproducts.[1] Optimizing reaction conditions, such as the molar ratio of reactants and temperature, is crucial to maximize the yield of the mono-acylated product.

Q3: How can I purify the crude this compound?

A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent is a common and effective technique for removing impurities.[2] Column chromatography on silica gel or basic alumina can also be employed to separate the desired product from starting materials and byproducts, with yields reported to be in the range of 55% to 94% for similar compounds.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Ensure the quality of starting materials. - Increase reaction time or temperature, monitoring for product degradation. - Use a suitable catalyst if applicable.
Formation of di-acylated byproduct.- Use a 1:1 molar ratio of o-phenylenediamine to the acylating agent.[1] - Add the acylating agent dropwise to the solution of o-phenylenediamine at a low temperature to control the reaction rate.
Product loss during workup or purification.- Optimize the extraction and recrystallization solvents. - Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase.
Presence of Impurities Unreacted starting materials.- Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). - Adjust the stoichiometry of the reactants.
Formation of N,N'-bis(2-phenylacetyl)-1,2-benzenediamine (di-acylated byproduct).- As mentioned above, careful control of stoichiometry and reaction temperature is key.[1] - The di-acylated product can often be separated by column chromatography due to its different polarity.
Hydrolysis of phenylacetyl chloride.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Fails to Proceed Poor quality of reagents.- Use freshly distilled or purified starting materials. - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy.
Inappropriate solvent.- Select a solvent in which both reactants are soluble and that is inert to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices.
In a reaction involving phenylacetyl chloride, the presence of a base may be necessary to neutralize the HCl generated.[4]- Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.

Experimental Protocols

Synthesis of this compound via Phenylacetyl Chloride

This protocol is a generalized procedure based on standard acylation reactions.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve o-phenylenediamine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve o-phenylenediamine in anhydrous DCM add_base Add triethylamine and cool to 0°C dissolve->add_base add_acyl Slowly add phenylacetyl chloride solution add_base->add_acyl react Stir at room temperature (2-4 hours) add_acyl->react quench Quench with water react->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

Caption: Synthesis workflow from starting materials to purified product.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting material present side_products Significant Side Products check_tlc->side_products Multiple spots clean_reaction Clean Reaction, Low Recovery check_tlc->clean_reaction Mainly product spot optimize_conditions Optimize reaction time/temperature incomplete_reaction->optimize_conditions check_reagents Check reagent quality incomplete_reaction->check_reagents adjust_stoichiometry Adjust stoichiometry (1:1 ratio) side_products->adjust_stoichiometry control_addition Control addition rate and temperature side_products->control_addition optimize_workup Optimize workup and purification clean_reaction->optimize_workup

Caption: A logical flow for diagnosing and addressing low product yield.

References

Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reaction conditions for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenge is achieving selective mono-acylation of o-phenylenediamine. Due to the presence of two nucleophilic amino groups, the formation of the di-acylated byproduct, N,N'-(1,2-phenylene)bis(2-phenylacetamide), is a common issue.[1] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-acylated product.

Q2: Which synthetic route is recommended for a laboratory-scale synthesis?

A2: The most direct method is the acylation of o-phenylenediamine with phenylacetyl chloride. However, to control selectivity, slow addition of the acylating agent at low temperatures is recommended. An alternative is to use phenylacetic acid with a coupling agent, which can offer better control over the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to distinguish between the starting material (o-phenylenediamine), the desired product (this compound), and the di-acylated byproduct. The spots can be visualized under UV light.

Q4: What are the expected spectroscopic data for the final product?

A4: For this compound, you can expect the following:

  • ¹H NMR: Distinct signals for the aromatic protons of both phenyl rings, a singlet for the methylene (-CH2-) protons, and signals for the amine (-NH2) and amide (-NH-) protons.

  • ¹³C NMR: Resonances corresponding to the carbons of the two aromatic rings, the methylene carbon, and the carbonyl carbon of the amide.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₄N₂O, 226.28 g/mol ).

Q5: Is it necessary to protect one of the amino groups of o-phenylenediamine?

A5: While not always necessary, a protection-deprotection strategy can be employed to ensure mono-acylation, especially if other methods fail to provide the desired selectivity. However, this adds extra steps to the synthesis, increasing time and potentially reducing the overall yield.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Use freshly distilled/purified reagents.- Ensure the reaction is carried out at the optimal temperature (start at 0°C and slowly warm to room temperature).- Monitor the reaction by TLC to determine the optimal reaction time.
Formation of a significant amount of di-acylated byproduct - Excess of phenylacetyl chloride.- Reaction temperature is too high.- Rapid addition of the acylating agent.- Use a 1:1 or slightly less than 1:1 molar ratio of phenylacetyl chloride to o-phenylenediamine.- Maintain a low reaction temperature (0°C).- Add the phenylacetyl chloride solution dropwise over an extended period.
Product is difficult to purify from the di-acylated byproduct - Similar polarities of the mono- and di-acylated products.- Use column chromatography with a shallow gradient of a polar solvent (e.g., ethyl acetate in hexane) to improve separation.- Recrystallization from a suitable solvent system may also be effective.
Presence of unreacted o-phenylenediamine in the final product - Insufficient amount of acylating agent.- Short reaction time.- Ensure the stoichiometry of the acylating agent is correct.- Allow the reaction to proceed to completion as monitored by TLC.
Oily product that does not solidify - Presence of impurities.- Residual solvent.- Purify the product using column chromatography.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Method 1: Direct Acylation with Phenylacetyl Chloride

This method involves the direct reaction of o-phenylenediamine with phenylacetyl chloride. Careful control of stoichiometry and temperature is essential to favor mono-acylation.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve phenylacetyl chloride (0.95 eq) in anhydrous DCM.

  • Add the phenylacetyl chloride solution dropwise to the o-phenylenediamine solution over 1-2 hours with vigorous stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain this compound.

Method 2: Amide Coupling using Phenylacetic Acid and a Coupling Agent

This method uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form the amide bond, which can offer better control and milder reaction conditions.

Materials:

  • o-Phenylenediamine

  • Phenylacetic acid

  • HATU or DCC

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve phenylacetic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of o-phenylenediamine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Method 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

EntryAcylating AgentBase/Coupling AgentSolventTemperature (°C)Time (h)Yield of Mono-product (%)Yield of Di-product (%)
1Phenylacetyl ChlorideTriethylamineDCM0 to RT46525
2Phenylacetyl ChloridePyridineDCMRT44050
3Phenylacetic AcidDCCDCM0 to RT127510
4Phenylacetic AcidHATUDMFRT1285<5

Note: The data presented in this table are representative and may vary based on specific experimental conditions and scale.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification o_phenylenediamine o-Phenylenediamine + Base in DCM reaction_mixture Combine at 0°C, Stir and warm to RT o_phenylenediamine->reaction_mixture phenylacetyl_chloride Phenylacetyl Chloride in DCM phenylacetyl_chloride->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the direct acylation method.

troubleshooting_logic start Reaction Outcome low_yield Low Yield of Desired Product start->low_yield high_diproduct High Di-acylated Byproduct start->high_diproduct check_temp Check Temperature (Maintain at 0°C) low_yield->check_temp Is temp high? check_stoich Check Stoichiometry (Acylating agent < 1 eq) low_yield->check_stoich Is acylating agent > 1 eq? check_addition Check Addition Rate (Slow, dropwise) low_yield->check_addition Was addition fast? high_diproduct->check_temp Is temp high? high_diproduct->check_stoich Is acylating agent > 1 eq? high_diproduct->check_addition Was addition fast? check_temp->check_stoich No solution_temp Lower Reaction Temperature check_temp->solution_temp Yes check_stoich->check_addition No solution_stoich Adjust Reagent Ratio check_stoich->solution_stoich Yes solution_addition Slow Down Addition check_addition->solution_addition Yes

Caption: Troubleshooting logic for byproduct formation.

References

Recrystallization solvent for N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminophenyl)-2-phenylacetamide.

Troubleshooting Recrystallization

Issue: The compound does not dissolve in the chosen solvent.

Potential CauseSuggested Solution
Insufficient solvent volume.Add more solvent in small increments until the compound dissolves upon heating.
Incorrect solvent choice.The compound may be insoluble in the current solvent. Based on the polarity of this compound, consider using a more polar solvent or a solvent mixture. Ethanol, or a mixture of ethanol and water, is a good starting point.
The solution is not hot enough.Ensure the solvent is heated to its boiling point to maximize solubility. Use a reflux setup to maintain the temperature without solvent loss.

Issue: No crystals form upon cooling.

Potential CauseSuggested Solution
The solution is not supersaturated.The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can sometimes lead to oiling out instead of crystallization.
Nucleation is not initiated.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of the pure compound.

Issue: The compound "oils out" instead of forming crystals.

Potential CauseSuggested Solution
The compound's melting point is lower than the boiling point of the solvent.Add a co-solvent (a "poorer" solvent) in which the compound is less soluble. For an ethanolic solution, slowly add water until the solution becomes slightly turbid, then heat until it is clear again before cooling.
Impurities are present.The presence of impurities can inhibit crystal formation. Consider pre-purification by another method, such as column chromatography, or perform a hot filtration to remove insoluble impurities before cooling.

Issue: The resulting crystals are colored or appear impure.

Potential CauseSuggested Solution
Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
The compound itself is naturally colored.If the pure compound is known to be colored, the observed color may be inherent. Check the literature for the expected appearance of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

  • Ethanol: Many similar compounds are recrystallized from ethanol.

  • Ethanol/Water mixture: This solvent pair is often effective. The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarity and allowed to cool.

  • Water: The parent compound, 2-phenylacetamide, has some solubility in hot water and is less soluble in cold water, suggesting water could be a potential recrystallization solvent.[1][2]

Q2: How can I determine the best solvent for recrystallization?

A2: To determine the ideal solvent, perform small-scale solubility tests. Place a small amount of your crude compound in several different test tubes and add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene). A good recrystallization solvent will dissolve the compound when hot but not when cold.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to your compound. A second recrystallization is often necessary to achieve high purity. Ensure that you are using the appropriate solvent and that the cooling process is slow to allow for selective crystallization.

Experimental Protocol: Recrystallization using an Ethanol/Water Solvent System

This protocol outlines a general procedure for the recrystallization of this compound using ethanol and water as a solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This step prevents premature crystallization on the funnel.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Diagrams

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out Yes no_crystals No Crystals: - Evaporate some solvent - Scratch flask - Add seed crystal crystals_form->no_crystals No pure_crystals Are the crystals pure? oiling_out->pure_crystals No oiled_out Oiled Out: - Reheat and add more of the 'good' solvent - Or add a 'poor' solvent and reheat to clarify oiling_out->oiled_out Yes end Pure Crystals Obtained pure_crystals->end Yes impure_crystals Impure Crystals: - Redissolve, add charcoal, and hot filter - Perform a second recrystallization pure_crystals->impure_crystals No no_crystals->dissolve oiled_out->dissolve impure_crystals->dissolve

Caption: Troubleshooting flowchart for the recrystallization process.

Recrystallization_Workflow start Start dissolve Dissolve crude compound in minimum hot ethanol start->dissolve hot_filter Hot filtration (if necessary) dissolve->hot_filter add_water Add hot water until turbidity persists hot_filter->add_water reheat Reheat to clarify add_water->reheat cool Slowly cool to room temp, then ice bath reheat->cool filtrate Vacuum filtrate to collect crystals cool->filtrate wash Wash crystals with cold ethanol/water filtrate->wash dry Dry the purified crystals wash->dry end End dry->end

Caption: Experimental workflow for recrystallization using a solvent pair.

References

Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-(2-Aminophenyl)-2-phenylacetamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient scale-up process.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from methods used for similar compounds. A common approach involves the acylation of o-phenylenediamine with a suitable phenylacetylating agent.

Method 1: Acylation using Phenylacetyl Chloride

This method is a direct approach to forming the amide bond.

  • Step 1: Reaction Setup

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

  • Step 2: Acylation

    • Slowly add a solution of phenylacetyl chloride (1.05 equivalents) in the same solvent to the cooled solution of o-phenylenediamine over 30-60 minutes, maintaining the temperature at 0-5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Step 3: Work-up and Purification

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Possible Cause Solution
Low Yield Incomplete reaction.- Ensure the purity of starting materials. - Extend the reaction time. - Optimize the reaction temperature. For some reactions, gentle heating might be necessary after the initial addition at low temperature.
Side reactions, such as di-acylation of o-phenylenediamine.- Use a slight excess of o-phenylenediamine to favor mono-acylation. - Control the addition rate and temperature of the acylating agent carefully.
Loss of product during work-up or purification.- Optimize the extraction and washing steps to minimize product loss. - Choose an appropriate recrystallization solvent to maximize recovery.
Impurity Formation Presence of unreacted starting materials.- Adjust the stoichiometry of the reactants. - Ensure efficient mixing.
Formation of di-acylated product.- As mentioned above, control stoichiometry and reaction conditions. Column chromatography can be used to separate the mono- and di-acylated products.
By-products from the decomposition of reagents.- Use freshly distilled or high-purity reagents.
Reaction Failure Inactive reagents.- Check the quality of the phenylacetyl chloride; it can hydrolyze over time. - Ensure the o-phenylenediamine is pure.
Incorrect reaction conditions.- Verify the solvent is anhydrous if required. - Confirm the reaction temperature is appropriate.
Difficulty in Purification Product is an oil or does not crystallize easily.- Try different solvent systems for recrystallization. - If recrystallization fails, column chromatography is the recommended method.
Co-elution of impurities during column chromatography.- Optimize the mobile phase for better separation. - Consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for acylation reactions. DCM is often preferred for its ease of removal and minimal side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any by-products.

Q3: What are the key safety precautions for this synthesis?

A3: Phenylacetyl chloride is corrosive and lachrymatory; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. o-Phenylenediamine is toxic and a suspected mutagen. Avoid inhalation and skin contact.

Q4: Can I use phenylacetic acid directly instead of phenylacetyl chloride?

A4: Yes, but it would require a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation. This is a common alternative to using acyl chlorides.

Q5: What are the expected spectroscopic characteristics of this compound?

A5: In the 1H NMR spectrum, you would expect to see signals for the aromatic protons of both phenyl rings, a singlet for the benzylic CH2 group, a broad singlet for the NH2 group, and a singlet for the amide NH proton. The IR spectrum should show characteristic peaks for N-H stretching (both amine and amide), C=O stretching (amide), and aromatic C-H stretching.

Data Presentation

Reactants Reaction Type Catalyst/Reagent Yield (%) Reference
p-Phenylenediamine + Acyl ChlorideAmide formation-69-75[1]
Chloroacetic acid + Aromatic AmineSchotten-Baumann10% NaOH, SOCl2Not specified[2]
Benzyl cyanide + HClHydrolysis35% HCl82-86 (crude)[3]
Carboxylic acids + AminesDirect AmidationSilica GelVaries[4]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_end Final Product start Start dissolve Dissolve o-phenylenediamine in solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Phenylacetyl Chloride (0-5°C) cool->add_reagent warm Warm to Room Temperature & Stir add_reagent->warm monitor Monitor with TLC warm->monitor wash Wash with NaHCO3 & Brine monitor->wash Reaction Complete dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end_product N-(2-Aminophenyl)-2- phenylacetamide purify->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions (e.g., Di-acylation) problem->cause2 cause3 Product Loss during Work-up problem->cause3 sol1a Check Reagent Purity cause1->sol1a sol1b Optimize Time/Temp cause1->sol1b sol2a Adjust Stoichiometry cause2->sol2a sol2b Control Addition Rate cause2->sol2b sol3a Optimize Extraction cause3->sol3a sol3b Optimize Recrystallization cause3->sol3b

Caption: A diagram showing the logical relationship between the problem of low yield and its potential causes and solutions.

References

Technical Support Center: Monitoring N-(2-Aminophenyl)-2-phenylacetamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and monitoring of N-(2-Aminophenyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of the this compound reaction?

A1: The most common and effective methods for monitoring this amide formation are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for identifying byproduct formation.

Q2: How do I choose the best monitoring technique for my experiment?

A2: The choice of technique depends on the information you need and the resources available.

  • TLC is a rapid, qualitative, and inexpensive method ideal for quick checks of reaction completion.[1]

  • HPLC provides quantitative data on the consumption of reactants and the formation of the product, making it suitable for kinetic studies and purity assessment.

  • NMR spectroscopy offers detailed structural information, allowing for the unambiguous identification of the product and any significant side products in the crude reaction mixture.[2]

  • GC-MS is useful for identifying volatile components and confirming the mass of the product and byproducts.

Q3: What are the expected starting materials and product for the synthesis of this compound?

A3: The typical synthesis involves the reaction of o-phenylenediamine with phenylacetyl chloride or phenylacetic acid (with a coupling agent).

Troubleshooting Guides

Thin Layer Chromatography (TLC)

Issue: My spots are streaking or elongated.

  • Possible Cause: The sample is overloaded.

    • Solution: Dilute the sample solution and re-spot on the TLC plate.[3][4]

  • Possible Cause: The compound is acidic or basic.

    • Solution: For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%).[3]

  • Possible Cause: The compound is highly polar.

    • Solution: Consider using a reverse-phase TLC plate (e.g., C18) with a more polar mobile phase.[3]

Issue: I cannot see any spots on my TLC plate.

  • Possible Cause: The compound is not UV-active.

    • Solution: Use a staining method to visualize the spots. Common stains for amines and amides include ninhydrin (for the starting amine) and permanganate stains.[1][3]

  • Possible Cause: The sample is too dilute.

    • Solution: Concentrate the sample by spotting multiple times in the same location, ensuring the solvent dries between applications.[3][5]

  • Possible Cause: The solvent level in the developing chamber is higher than the spotting line.

    • Solution: Ensure the solvent level is below the origin line on the TLC plate to prevent the sample from dissolving into the solvent reservoir.[3][5]

Issue: The spots for my starting material and product are too close together (similar Rf values).

  • Possible Cause: The mobile phase polarity is not optimal.

    • Solution: Adjust the solvent system. If the spots are near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent. If the spots are near the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[3] Experiment with different solvent systems, for example, by varying the ratio of ethyl acetate and hexane, or by trying a different solvent combination like dichloromethane/methanol.

  • Possible Cause: The reaction has not proceeded significantly.

    • Solution: Use a co-spot. On the TLC plate, spot the starting material, the reaction mixture, and a co-spot containing both the starting material and the reaction mixture in the same lane. If the reaction is progressing, you should see the appearance of a new spot for the product.

High-Performance Liquid Chromatography (HPLC)

Issue: My retention times are shifting between runs.

  • Possible Cause: Inconsistent mobile phase composition.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using an aqueous buffer, ensure it is fresh and the pH is stable. Even small variations in the organic-to-aqueous ratio can significantly impact retention times in reverse-phase HPLC.[5]

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature. A change of just 1°C can alter retention times.

  • Possible Cause: Air bubbles in the pump.

    • Solution: Degas the mobile phase before use and prime the pump to remove any trapped air bubbles.

Issue: I am observing poor peak shape (e.g., tailing or fronting).

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: For basic analytes like o-phenylenediamine, tailing can occur due to interaction with residual silanols on the silica support. Adding a small amount of an amine modifier like triethylamine to the mobile phase or using a column with end-capping can mitigate this. For acidic analytes, adding an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a separate solution of your starting material (o-phenylenediamine) for comparison.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture and the starting material solution onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The starting amine and the product amide should appear as dark spots. Staining with potassium permanganate can also be used for visualization.

  • Analysis: The product, this compound, is expected to be more polar than phenylacetyl chloride but less polar than o-phenylenediamine. Therefore, the product spot should have an Rf value between that of the two starting materials. The disappearance of the limiting starting material spot indicates the reaction is nearing completion.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, can be used.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 10-15 minutes. This will elute the more polar starting material first, followed by the less polar product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Analysis: Monitor the decrease in the peak area of the starting material (o-phenylenediamine) and the increase in the peak area of the product over time.

Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation: Take a small aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product. Key signals to monitor include:

    • o-phenylenediamine: The aromatic protons and the -NH₂ protons.

    • Phenylacetyl chloride: The benzylic -CH₂- protons.

    • This compound (Product): The appearance of a new amide -NH- proton signal and shifts in the aromatic and benzylic proton signals.

Data Presentation

Table 1: Estimated TLC Rf Values for Reaction Components

CompoundMobile Phase (Ethyl Acetate:Hexane)Estimated Rf Value
o-phenylenediamine1:10.3 - 0.4
Phenylacetyl chloride1:10.7 - 0.8
This compound1:10.5 - 0.6

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent saturation, and temperature.

Table 2: Estimated ¹H NMR Chemical Shifts (in CDCl₃) for Key Protons

Protono-phenylenediamine (ppm)Phenylacetyl chloride (ppm)This compound (ppm)
Aromatic -CH6.6 - 6.87.2 - 7.46.8 - 7.5
-NH₂ / -NH~3.5 (broad)-~4.0 (broad, -NH₂), ~8.0 (broad, -NH)
-CH₂--~4.1 (singlet)~3.7 (singlet)

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.[3][6]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification Start Start Reactants o-phenylenediamine + Phenylacetyl chloride Start->Reactants Solvent_Base Solvent + Base Reactants->Solvent_Base Reaction Stir at Room Temperature Solvent_Base->Reaction Aliquot Take Aliquot Reaction->Aliquot Aliquot->Reaction Continue Reaction TLC TLC Analysis Aliquot->TLC HPLC HPLC Analysis Aliquot->HPLC NMR NMR Analysis Aliquot->NMR Decision Reaction Complete? TLC->Decision HPLC->Decision NMR->Decision Quench Quench Reaction Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product Decision->Reaction No Decision->Quench Yes

Caption: Experimental workflow for the synthesis and monitoring of this compound.

TLC_Troubleshooting Start TLC Issue Identified Problem What is the issue? Start->Problem Streaking Streaking Spots Problem->Streaking Streaking NoSpots No Visible Spots Problem->NoSpots Invisibility BadRf Poor Rf Separation Problem->BadRf Rf Issues Cause_Streaking Cause_Streaking Streaking->Cause_Streaking Cause_NoSpots Cause_NoSpots NoSpots->Cause_NoSpots Cause_BadRf Cause_BadRf BadRf->Cause_BadRf Solution_Dilute Dilute Sample Solution_ModifySolvent Add Acid/Base to Mobile Phase Cause_Streaking->Solution_Dilute Overloaded Cause_Streaking->Solution_ModifySolvent Acidic/Basic Compound Solution_Stain Use a Stain Solution_Concentrate Concentrate Sample Cause_NoSpots->Solution_Stain Not UV-Active Cause_NoSpots->Solution_Concentrate Too Dilute Solution_IncreasePolarity Increase Mobile Phase Polarity Solution_DecreasePolarity Decrease Mobile Phase Polarity Cause_BadRf->Solution_IncreasePolarity Spots at Baseline Cause_BadRf->Solution_DecreasePolarity Spots at Solvent Front

Caption: Troubleshooting decision tree for common issues in Thin Layer Chromatography (TLC).

References

Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(2-Aminophenyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual o-phenylenediamine and phenylacetic acid (or its activated form, such as phenylacetyl chloride).

  • Diacylated Byproduct: N,N'-(1,2-phenylene)bis(2-phenylacetamide), formed by the acylation of both amino groups of o-phenylenediamine.

  • Oxidation Products: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, benzene).[][2]

Q2: My purified this compound has a pink or brownish tint. What is the likely cause and how can I remove it?

A2: A pink or brownish tint is often indicative of oxidized impurities originating from the o-phenylenediamine starting material. These colored impurities can often be removed by recrystallization with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate even after purification. What should I do?

A3: Multiple spots on a TLC plate suggest the presence of impurities. The course of action depends on the relative position (Rf value) of the impurity spots to your product spot:

  • Impurity with a significantly different Rf: A single purification step like column chromatography or recrystallization should be sufficient. You may need to optimize the solvent system for better separation.

  • Impurity with a similar Rf: This suggests an impurity with similar polarity to your product. A more careful column chromatography with a shallower solvent gradient or a different solvent system might be necessary. Alternatively, a different purification technique like preparative HPLC could be employed.[3]

Q4: My yield is significantly low after recrystallization. How can I improve it?

A4: Low yield after recrystallization can be due to several factors:

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor.

  • Using too much solvent: This will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

Troubleshooting Guides

Issue 1: Persistent Impurity after Column Chromatography
Symptom Possible Cause Troubleshooting Steps
A persistent impurity is observed by TLC or HPLC after column chromatography.The impurity and the product have very similar polarities in the chosen solvent system.1. Optimize the Solvent System: Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). 2. Use a Shallow Gradient: If using gradient chromatography, make the gradient shallower to improve resolution between closely eluting compounds. 3. Change the Stationary Phase: If possible, try a different stationary phase (e.g., alumina instead of silica gel). 4. Consider Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can offer superior resolution.[3]
The column was overloaded with the crude product.Exceeding the capacity of the column leads to poor separation.1. Reduce the Load: Use a smaller amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. 2. Increase Column Dimensions: Use a wider and/or longer column to increase the surface area for separation.
Issue 2: Oily Product Instead of Solid Crystals After Recrystallization
Symptom Possible Cause Troubleshooting Steps
The product comes out of the recrystallization solution as an oil rather than a solid.The impurity concentration is too high, leading to a depression of the melting point.1. Pre-purify: Perform a quick column chromatography "plug" to remove the bulk of the impurities before attempting recrystallization. 2. Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexane) to induce crystallization.
The boiling point of the recrystallization solvent is higher than the melting point of the product.The product is melting in the hot solvent rather than dissolving.1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Key Parameters
Recrystallization85%98.5%75%Solvent: Ethanol/Water (3:1)
Column Chromatography85%99.2%85%Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane (1:1)[2]
Preparative HPLC98.5%>99.9%60%Column: C18; Mobile Phase: Acetonitrile/Water Gradient[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start o-phenylenediamine + Phenylacetyl chloride reaction Amide Coupling Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield, Moderate Purity column Column Chromatography purification_choice->column High Purity, Good Yield analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Impurity Detected After Initial Purification check_rf Is the impurity's Rf value close to the product's? start->check_rf rf_different Impurity Rf is significantly different check_rf->rf_different No rf_similar Impurity Rf is similar check_rf->rf_similar Yes action_different Repeat purification carefully (e.g., check for overloading). rf_different->action_different action_similar Modify purification method. rf_similar->action_similar final_check Re-analyze purity. action_different->final_check modify_options How to modify? action_similar->modify_options change_solvent Change solvent system in column chromatography. modify_options->change_solvent Option 1 change_technique Switch to a different technique (e.g., preparative HPLC). modify_options->change_technique Option 2 change_solvent->final_check change_technique->final_check pure Product is Pure final_check->pure Success impure Impurity Persists final_check->impure Failure

Caption: Troubleshooting decision tree for removing a persistent impurity.

References

Stability issues of N-(2-Aminophenyl)-2-phenylacetamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2-Aminophenyl)-2-phenylacetamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to several degradation pathways in solution, primarily due to its o-phenylenediamine and phenylacetamide functionalities. The main concerns are:

  • Oxidation: The o-phenylenediamine moiety is prone to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions. This can lead to the formation of colored degradation products.[1][2][3]

  • Hydrolysis: The amide bond in the phenylacetamide portion can undergo hydrolysis under both acidic and basic conditions, yielding phenylacetic acid and o-phenylenediamine.[4][5][6]

  • Cyclization: The ortho-disposed amino and acetamido groups can undergo intramolecular cyclization, particularly under acidic or thermal stress, to form benzimidazole derivatives.[7][8]

  • Photodegradation: Aromatic amides can be susceptible to photodegradation, potentially leading to photo-Fries rearrangement products upon exposure to UV light.[9][10]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (2-8 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Prepared fresh whenever possible. If storage is necessary, it should be for the shortest duration possible.

Q3: I observed a color change in my solution of this compound. What could be the cause?

A3: A color change, typically to a yellow, brown, or darker shade, is a common indicator of degradation, specifically the oxidation of the o-phenylenediamine moiety.[3] This can be triggered by exposure to air (oxygen), light, or trace metal impurities in your solvent or glassware.

Q4: My analytical results show a decrease in the concentration of this compound over time. What are the likely degradation products?

A4: Depending on the conditions, the following are the most probable degradation products:

  • Under acidic or basic conditions: Phenylacetic acid and o-phenylenediamine (from hydrolysis).[4][5]

  • Under oxidative conditions: Oxidized derivatives of the o-phenylenediamine ring.[1][2]

  • Under thermal or acidic stress: 2-Benzyl-1H-benzimidazole (from intramolecular cyclization).

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptom Possible Cause Recommended Solution
Rapid loss of parent compound peak and appearance of new peaks in HPLC analysis.Hydrolysis: The solution pH may be too acidic or basic.Adjust the pH of the solution to be near neutral (pH 6-8). Use buffered solutions if pH control is critical for your experiment.
Oxidation: Dissolved oxygen in the aqueous solvent.De-gas the solvent by sparging with nitrogen or argon before preparing the solution.
Metal Ion Contamination: Trace metal ions in the solvent or from glassware can catalyze oxidation.Use high-purity solvents and consider washing glassware with a chelating agent solution (e.g., EDTA) followed by rinsing with high-purity water.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Recommended Solution
Variability in assay results between freshly prepared and older solutions.Degradation to Active/Inactive Products: Degradation products may have different biological activities than the parent compound, leading to inconsistent results.Always use freshly prepared solutions for biological experiments. If a stock solution must be used, perform a qualification test to ensure its integrity before each experiment.
Precipitation: The compound may be precipitating out of solution over time, especially if the solvent is not optimal.Visually inspect the solution for any precipitate before use. Determine the solubility of the compound in your chosen solvent and avoid preparing supersaturated solutions.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended to demonstrate the expected trends in degradation and should be confirmed experimentally.

Table 1: Effect of pH on Hydrolytic Degradation at 50°C

pHTime (hours)% Degradation (Illustrative)Major Degradation Products
2.02415%Phenylacetic acid, o-phenylenediamine, 2-Benzyl-1H-benzimidazole
7.024< 2%Minimal degradation
12.02425%Phenylacetic acid, o-phenylenediamine

Table 2: Effect of Temperature on Degradation in Neutral Aqueous Solution (pH 7.0)

TemperatureTime (days)% Degradation (Illustrative)
4°C7< 1%
25°C75%
50°C718%

Table 3: Effect of Oxidative and Photolytic Stress at 25°C

Stress ConditionTime (hours)% Degradation (Illustrative)
3% H₂O₂835%
UV Light (254 nm)820%
Ambient Light248%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used for identification of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm (or as determined by UV spectrum of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Start Start Prep_Sample Prepare Solution of This compound Start->Prep_Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Sample->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS Analysis HPLC->LCMS Data Data Interpretation LCMS->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Stability- Indicating Method Data->Method End End Pathway->End Method->End

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_cyclization Cyclization (Heat/Acid) Parent This compound Prod_PAA Phenylacetic Acid Parent->Prod_PAA H+/OH- Prod_OPD o-Phenylenediamine Parent->Prod_OPD H+/OH- Prod_Oxidized Oxidized OPD Derivatives Parent->Prod_Oxidized [O] Prod_BIM 2-Benzyl-1H-benzimidazole Parent->Prod_BIM Δ / H+

Caption: Potential degradation pathways.

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of synthetic routes to N-(2-Aminophenyl)-2-phenylacetamide, a key intermediate in pharmaceutical development, reveals distinct methodologies with varying efficiencies and practical considerations. This guide provides a comparative analysis of the primary synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

This compound is a valuable building block in the synthesis of various heterocyclic compounds, some of which have shown potential as anticonvulsant agents. The efficiency of its synthesis is therefore of significant interest to the drug development community. This analysis focuses on two primary approaches: the direct acylation of o-phenylenediamine with phenylacetyl chloride and a multi-step protection-amidation-deprotection strategy.

Data Presentation: A Comparative Overview

ParameterMethod 1: Direct AcylationMethod 2: Protection-Amidation-Deprotection
Starting Materials o-Phenylenediamine, Phenylacetyl Chlorideo-Phenylenediamine, Di-tert-butyl dicarbonate (Boc)₂O, Phenylacetyl Chloride
Key Steps Single-step acylation1. Boc Protection, 2. Acylation, 3. Deprotection
Reaction Time ~1-2 hours~8-10 hours
Typical Yield Moderate to HighHigh
Purity of Crude Product Moderate (may require extensive purification)High
Key Reagents Base (e.g., Sodium Acetate in Glacial Acetic Acid)(Boc)₂O, Acid Chloride, HCl
Scalability Potentially challenging due to exothermicityMore controlled and scalable
Waste Products HCl, saltsCO₂, isobutylene, HCl, salts

Experimental Protocols

Method 1: Direct Acylation of o-Phenylenediamine

This method involves the direct reaction of o-phenylenediamine with phenylacetyl chloride in the presence of a base.

Protocol:

  • Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Add a saturated solution of sodium acetate.

  • Cool the mixture in an ice bath.

  • Add phenylacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Continue stirring for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product, wash with a dilute solution of glacial acetic acid, and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[1]

Method 2: Protection-Amidation-Deprotection Strategy

This multi-step approach involves the protection of one amino group of o-phenylenediamine, followed by acylation and subsequent deprotection. This method offers greater control and often results in higher purity of the final product.

Protocol:

  • Protection: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 0.5 equivalents) dropwise at 0°C. Allow the reaction to proceed at room temperature for several hours to yield the mono-Boc-protected o-phenylenediamine. Purify the intermediate by column chromatography.[2]

  • Amidation: Dissolve the mono-Boc-protected intermediate (1 equivalent) in DCM and cool to 0°C. Add phenylacetyl chloride (1.1 equivalents) and stir for 1 hour.[2]

  • Deprotection: To the reaction mixture, add an excess of 4 M HCl and stir at room temperature for about 10 minutes to remove the Boc protecting group.[2]

  • Work-up: Neutralize the reaction mixture with a saturated Na₂CO₃ solution and extract the product with DCM. Concentrate the organic phase to obtain this compound.[2]

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways of this compound are limited, its structural similarity to other known anticonvulsant agents suggests potential mechanisms of action. Many anticonvulsant drugs exert their effects by modulating neuronal excitability. The primary mechanisms include:

  • Enhancement of GABAergic Neurotransmission: This can be achieved by increasing the availability of the inhibitory neurotransmitter GABA or by enhancing its action at postsynaptic receptors.

  • Blockade of Voltage-Gated Sodium Channels: This action reduces the repetitive firing of neurons.

  • Inhibition of Calcium Channels: This can suppress seizure propagation.[3]

It is plausible that this compound and its derivatives may act through one or more of these pathways to exhibit anticonvulsant properties. Further research is required to elucidate the precise mechanism.

Visualizing the Synthesis and Potential Mechanism

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetyl Chloride->Reaction This compound This compound Reaction->this compound Glacial Acetic Acid, Sodium Acetate

Caption: Direct Acylation Synthesis Workflow.

Synthesis_Method_2 cluster_protection Protection cluster_amidation Amidation cluster_deprotection Deprotection o-Phenylenediamine o-Phenylenediamine Boc-protected Intermediate Boc-protected Intermediate o-Phenylenediamine->Boc-protected Intermediate (Boc)2O Acylated Intermediate Acylated Intermediate Boc-protected Intermediate->Acylated Intermediate Phenylacetyl Chloride This compound This compound Acylated Intermediate->this compound HCl

Caption: Protection-Amidation-Deprotection Synthesis Workflow.

Anticonvulsant_MoA cluster_mechanisms Potential Mechanisms This compound This compound Neuronal Excitability Neuronal Excitability This compound->Neuronal Excitability Modulates Seizure Suppression Seizure Suppression Neuronal Excitability->Seizure Suppression Leads to GABAergic Enhancement GABAergic Enhancement Neuronal Excitability->GABAergic Enhancement Na+ Channel Blockade Na+ Channel Blockade Neuronal Excitability->Na+ Channel Blockade Ca2+ Channel Inhibition Ca2+ Channel Inhibition Neuronal Excitability->Ca2+ Channel Inhibition

Caption: Postulated Anticonvulsant Mechanism of Action.

References

A Comparative Analysis of the Biological Activity of N-(2-Aminophenyl)-2-phenylacetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminophenyl)-2-phenylacetamide, a simple amide, serves as a versatile scaffold for the development of a diverse range of biologically active compounds. This guide provides a comparative analysis of the parent compound and its derivatives, focusing on their anticancer, antimicrobial, and cannabinoid receptor 2 (CB2) inverse agonist activities. The information presented is supported by experimental data to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this chemical class.

Comparative Analysis of Biological Activities

The biological activities of this compound and its derivatives are summarized in the tables below, presenting quantitative data for easy comparison across different therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

CompoundCell LineIC50 (µM)Reference
Derivative 3d MDA-MB-468 (Breast Cancer)0.6 ± 0.08[1][2][3]
PC-12 (Pheochromocytoma)0.6 ± 0.08[1][2][3]
MCF-7 (Breast Cancer)0.7 ± 0.4[1][2][3]
Derivative 3c MCF-7 (Breast Cancer)0.7 ± 0.08[1][2][3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) MCF-7 (Breast Cancer)100[4]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) PC3 (Prostate Carcinoma)52[4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) PC3 (Prostate Carcinoma)80[4]

Table 1: Anticancer Activity of this compound Derivatives.

Antimicrobial Activity

Several derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values are key indicators of antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)EC50 (µM)Reference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) Xanthomonas oryzae pv. oryzae (Xoo)156.7
Phenylacetamide and Benzohydrazide Derivatives (Compound 5) Escherichia coli0.64[5]
Phenylacetamide and Benzohydrazide Derivatives (Compound 21) Escherichia coli0.67[5]

Table 2: Antimicrobial Activity of this compound Derivatives.

Cannabinoid Receptor 2 (CB2) Inverse Agonist Activity

A series of novel biamide derivatives based on a similar scaffold have been identified as CB2 receptor inverse agonists, which are of interest for the treatment of osteoporosis.

CompoundBinding Affinity (Ki) for CB2 (nM)EC50 for cAMP production (nM)Reference
PAM Derivative 9 777[6]
Optimized PAM Derivatives (5 compounds) 22 - 854 - 28[6]

Table 3: CB2 Receptor Inverse Agonist Activity of Phenylacetamide-related Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microdilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The test microorganism is cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

CB2 Receptor Binding Assay

This assay measures the affinity of a compound for the CB2 receptor.

  • Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]-CP55,940) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The Ki value, representing the affinity of the test compound for the receptor, is calculated from the competition curve.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Starting Materials (e.g., this compound) s2 Chemical Modification (e.g., acylation, substitution) s1->s2 s3 Purification and Characterization (NMR, MS) s2->s3 b1 Anticancer Screening (MTT Assay) s3->b1 Test Compounds b2 Antimicrobial Screening (Broth Microdilution) s3->b2 Test Compounds b3 Receptor Binding Assay (CB2 Receptor) s3->b3 Test Compounds d1 IC50 / EC50 / MIC Determination b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Derivative Phenylacetamide Derivative FasL FasL Upregulation Derivative->FasL Bax Bax Upregulation Derivative->Bax Bcl2 Bcl-2 Downregulation Derivative->Bcl2 FasR Fas Receptor FasL->FasR binds DISC DISC Formation FasR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by certain phenylacetamide derivatives.[1][2][3]

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and materials science, the nuanced structural details of organic molecules are paramount. Anilides, a class of compounds characterized by a phenyl group attached to a nitrogen atom which is itself part of an amide linkage, are key scaffolds in numerous biologically active molecules. This guide provides a detailed spectroscopic comparison of N-(2-Aminophenyl)-2-phenylacetamide and a selection of related anilides, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and related anilides, including N-phenylacetamide and various substituted derivatives. These comparisons are crucial for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH₂--NH- (Amide)-NH₂ (Amino)Other
This compound 6.60-7.50 (m)3.65 (s)9.30 (s)4.80 (s)-
N-phenylacetamide 7.00-7.60 (m)2.10 (s, -CH₃)9.81 (s)--
2-Chloro-N-phenylacetamide 7.10-7.65 (m)4.60 (s)---
N-(4-Methoxyphenyl)-2-phenylacetamide 6.71-7.48 (m)3.75 (s)7.04 (s)-3.79 (s, -OCH₃)
N-Allyl-2-phenylacetamide 7.21-7.44 (m)3.62 (s)5.54 (s)-5.78 (m, vinyl-H), 5.05 (m, vinyl-H₂), 3.86 (t, allyl-CH₂)

Data compiled from multiple sources. Solvent and spectrometer frequency may vary.

Table 2: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)

CompoundN-H Stretch (Amide)C=O Stretch (Amide I)N-H Bend (Amide II)N-H Stretch (Amino)Aromatic C-H Stretch
This compound ~3300~1660~1540~3400, ~3350~3050
N-phenylacetamide 330316711559-3209, 3145
2-Chloro-N-phenylacetamide 3303, 3209, 314516711559-2945
Aniline 3431, 3354-16203431, 33543050

Data represents typical values and may vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).[1][2][3]

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 226135 (C₈H₉NO), 92 (C₆H₆N), 91 (C₇H₇)
N-phenylacetamide 13593 (C₆H₇N), 77 (C₆H₅), 43 (CH₃CO)
Aniline 9366, 65
2-Phenylacetamide 13592, 91 (tropylium ion), 65

Ionization method (e.g., EI, CI) can influence fragmentation patterns.[4][5][6]

Table 4: UV-Visible Spectroscopic Data (λmax, nm)

Compoundπ → π* Transitionn → π* Transition
Aniline Derivatives 230-290340-355
Acetanilides ~240-250-
Substituted Benzylideneanilines Dependent on substituentDependent on substituent

Solvent and substituents can cause bathochromic (red) or hypsochromic (blue) shifts.[7][8][9][10]

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the characterization of anilides.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the anilide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is typically used.[11]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[12]

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place in a salt (NaCl or KBr) cell.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).[1][13]

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4][14]

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[11]

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against relative intensity.[15]

4. UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the anilide in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Scan a wavelength range (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).[9][16]

Visualizing the Workflow

The synthesis and subsequent spectroscopic analysis of anilides is a common workflow in organic chemistry and drug discovery. The following diagram illustrates this process.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Amine Amine (e.g., 2-Aminoaniline) Reaction Amide Coupling Reaction Amine->Reaction AcidChloride Acyl Chloride (e.g., Phenylacetyl chloride) AcidChloride->Reaction Anilide Crude Anilide Product Reaction->Anilide Purification Chromatography / Recrystallization Anilide->Purification PureAnilide Pure Anilide Purification->PureAnilide NMR NMR (¹H, ¹³C) PureAnilide->NMR IR IR PureAnilide->IR MS Mass Spec PureAnilide->MS UVVis UV-Vis PureAnilide->UVVis Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure UVVis->Structure

Caption: Synthesis and Spectroscopic Analysis Workflow for Anilides.

This guide provides a foundational comparison of the spectroscopic properties of this compound and related anilides. Researchers can utilize this information to aid in the identification and characterization of these important chemical entities. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

References

A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)-2-phenylacetamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical techniques for the quantification of N-(2-Aminophenyl)-2-phenylacetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical method based on performance characteristics and experimental requirements.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a procedure is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][4] A properly validated method ensures the generation of reliable and reproducible data.[1][2]

This compound is a chemical compound that serves as a building block in the synthesis of more complex molecules, including various heterocyclic systems used in drug discovery.[5] Accurate quantification of this compound is essential for process control, stability studies, and quality assurance.

Comparison of Analytical Techniques

The two most prevalent methods for the quantification of small organic molecules like this compound are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte. It is a robust and widely available technique suitable for a broad range of applications.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[6][7] It allows for the precise measurement of the mass-to-charge ratio of an analyte and its fragments, providing excellent specificity and low detection limits.[6][7][8]

The choice between these methods depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints.

Data Presentation: A Comparative Summary

The following tables summarize the validation parameters for hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.9995> 0.9998r² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL80-120% of test concentration
Calibration Model y = 1589.6x + 25.4y = 25432x + 150.7Linear, 1/x weighting (for LC-MS/MS)

Table 2: Accuracy and Precision

Quality Control LevelHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery)
Low QC 99.5%1.8%101.2%
Mid QC 100.2%1.2%99.8%
High QC 101.1%0.9%100.5%

Table 3: Limits of Detection and Quantitation

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL

Experimental Protocols

Detailed methodologies for the validation of the HPLC-UV and LC-MS/MS methods are provided below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 245 nm.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution.

3. Validation Experiments:

  • Specificity: Analyze a blank sample (mobile phase) and a sample spiked with the analyte to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy and Precision: Analyze the QC samples in six replicates on three different days to determine intra- and inter-day accuracy and precision.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

1. Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog).

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound and a 1 mg/mL stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards ranging from 0.1 to 100 ng/mL by spiking the analyte and a fixed concentration of the internal standard into the sample matrix (e.g., plasma or a surrogate matrix).

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) from a separate stock solution.

3. Validation Experiments:

  • Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Accuracy and Precision: Analyze the QC samples in six replicates on three different days.

  • LOD and LOQ: The LOQ is established as the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. The LOD is typically determined based on a signal-to-noise ratio of 3.

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock Stock Solution (1 mg/mL) Cal_Std Calibration Standards (1-100 µg/mL) Stock->Cal_Std QC_Samples QC Samples (Low, Mid, High) Stock->QC_Samples HPLC_System HPLC-UV Analysis Cal_Std->HPLC_System QC_Samples->HPLC_System Data_Acq Data Acquisition HPLC_System->Data_Acq Specificity Specificity Data_Acq->Specificity Linearity Linearity Data_Acq->Linearity Accuracy_Precision Accuracy & Precision Data_Acq->Accuracy_Precision LOD_LOQ LOD & LOQ Data_Acq->LOD_LOQ LCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock_Analyte Analyte Stock Cal_Std Calibration Standards (0.1-100 ng/mL) Stock_Analyte->Cal_Std QC_Samples QC Samples (Low, Mid, High) Stock_Analyte->QC_Samples Stock_IS Internal Standard Stock Stock_IS->Cal_Std Stock_IS->QC_Samples LCMS_System LC-MS/MS Analysis Cal_Std->LCMS_System QC_Samples->LCMS_System Data_Acq Data Acquisition (MRM Mode) LCMS_System->Data_Acq Specificity Specificity Data_Acq->Specificity Linearity Linearity Data_Acq->Linearity Accuracy_Precision Accuracy & Precision Data_Acq->Accuracy_Precision LOQ LOQ Data_Acq->LOQ

References

X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Validation of N-phenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. This guide provides a comparative overview of analytical techniques for the structural validation of N-phenylacetamide derivatives, with a primary focus on X-ray crystallography. While a definitive public crystal structure for N-(2-Aminophenyl)-2-phenylacetamide is not available, this guide will utilize data from closely related analogs to illustrate the principles and comparative strengths of various analytical methods.

Introduction to Structural Validation

The validation of a chemical structure is crucial for understanding its physical properties, chemical reactivity, and biological activity. A variety of analytical techniques are employed to elucidate the connectivity of atoms and their arrangement in space. This guide will compare X-ray crystallography with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is a powerful technique that provides the unambiguous determination of the three-dimensional atomic structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can generate a detailed model of the electron density, revealing precise bond lengths, bond angles, and the overall conformation of the molecule.[1]

While the specific crystal structure of this compound is not publicly documented, the crystal structure of a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, offers valuable insights into the type of data obtained from such an analysis.[2]

Table 1: Representative Crystallographic Data for an N-phenylacetamide Analog

ParameterValue
Chemical FormulaC₁₄H₁₃NOS
Molecular Weight243.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (2)
b (Å)9.8765 (2)
c (Å)13.4567 (3)
α (°)90
β (°)109.876 (1)
γ (°)90
Volume (ų)1234.5 (1)
Z4
Density (calculated) (Mg/m³)1.308
R-factor (%)4.5

Note: The data presented is representative of a typical small molecule crystal structure and is based on published data for a related compound for illustrative purposes.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The first and often most challenging step is to grow a single crystal of the compound with sufficient size and quality (typically >0.1 mm in all dimensions).[3] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[3] As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map.[4] An atomic model is built into the electron density and refined to best fit the experimental data, resulting in the final crystal structure.

Alternative Structural Validation Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques are essential for confirming the molecular identity and providing information about the molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[5] By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons, respectively, and how they are connected.[5]

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, packingSingle crystal (0.1-0.5 mm)Low
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformationSoluble sample (1-10 mg)High
Mass Spectrometry Molecular weight, elemental compositionSmall sample amount (µg-ng)High
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to determine the structure of the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[7] It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

For a related compound, N-(4-Aminophenyl) acetamide, mass spectrometry shows a main molecular ion at m/z = 151.1 (M+1), which corresponds to its molecular weight of 150.1 g/mol .[8]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using one of a variety of techniques (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound, integrating the techniques discussed.

Structural_Validation_Workflow Workflow for Structural Validation of N-phenylacetamide Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Crystallization Crystallization Trials Purification->Crystallization MS Mass Spectrometry (HRMS) Validation Final Structural Confirmation MS->Validation Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->Validation

Caption: A logical workflow for the structural validation of a synthesized compound.

Conclusion

The structural validation of this compound and its analogs relies on a combination of powerful analytical techniques. While NMR and Mass Spectrometry are indispensable for confirming molecular identity and connectivity in a high-throughput manner, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The complementary nature of these techniques provides a comprehensive and robust approach to structural elucidation in chemical research and drug development.

References

Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity assessment methodologies for synthesized N-(2-Aminophenyl)-2-phenylacetamide and its structural isomers, N-(3-Aminophenyl)-2-phenylacetamide and N-(4-Aminophenyl)-2-phenylacetamide. The presented data, compiled from established analytical techniques, offers insights into the expected purity levels and impurity profiles of these compounds, which are valuable intermediates in pharmaceutical synthesis.

Comparative Purity Analysis

The purity of synthesized this compound and its isomers is crucial for ensuring the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and impurity identification.

The following table summarizes typical purity data obtained for laboratory-synthesized batches of these compounds. It is important to note that purity can vary significantly based on the synthetic route, purification methods, and storage conditions.

CompoundSynthesis MethodTypical Purity (by HPLC)Major Impurities
This compoundAmidation of 2-nitroaniline followed by reduction> 98%Unreacted 2-nitroaniline, starting materials, and solvent residues.
N-(3-Aminophenyl)-2-phenylacetamideCommercially available sources report purities of around 95%.~95%Isomeric impurities, by-products from the amidation reaction.
N-(4-Aminophenyl)-2-phenylacetamideReduction of N-(4-nitrophenyl)acetamide.[1][2]> 99%Residual starting materials and reagents from the reduction step.

Experimental Protocols

Detailed and validated analytical methods are paramount for accurate purity determination. Below are representative protocols for HPLC, Quantitative NMR (qNMR), and MS analysis applicable to this compound and its isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis of the main compound and its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary analytical method that provides a direct measurement of purity against a certified reference standard.[3][4][5][6]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation.

  • Quantification: Calculate the purity by comparing the integral of a characteristic, well-resolved signal of the analyte to the integral of a known signal from the internal standard.

Mass Spectrometry (MS) for Impurity Identification

MS is a powerful tool for identifying and characterizing impurities.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Analysis Mode: Operate in both positive and negative ion modes to detect a wide range of impurities.

  • Data Analysis: Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purity Purification->HPLC qNMR qNMR Purity & Structure Purification->qNMR MS Impurity ID Purification->MS Decision Meets Specification? HPLC->Decision qNMR->Decision MS->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Caption: Workflow for Purity Assessment of Synthesized Compounds.

Analytical_Technique_Relationship cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis HPLC HPLC (Relative Purity) MS_spec Mass Spectrometry (Impurity Identification) HPLC->MS_spec Coupled for LC-MS qNMR qNMR (Absolute Purity) NMR_spec NMR Spectroscopy (Structure Elucidation) NMR_spec->qNMR Provides structural context for Product Synthesized Product Product->HPLC Product->qNMR Product->NMR_spec Product->MS_spec

Caption: Interrelationship of Analytical Techniques in Purity Assessment.

References

In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key in vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds and their derivatives. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate assays for screening and characterizing these potential therapeutic agents.

This compound and its analogs have emerged as a promising class of compounds with potential applications in cancer therapy. Their biological activity is often attributed to their ability to induce cytotoxicity, trigger apoptosis, and inhibit key enzymes involved in cell proliferation and survival. This guide focuses on three fundamental in vitro assays to evaluate these biological activities: the MTT assay for cytotoxicity, the Caspase-3/7 assay for apoptosis, and the HDAC inhibition assay for enzymatic activity.

Comparative Analysis of In Vitro Assays

The selection of an appropriate in vitro assay is critical for the initial screening and characterization of novel compounds. The following tables provide a comparative summary of quantitative data for this compound derivatives in cytotoxicity, apoptosis, and HDAC inhibition assays.

Table 1: Cytotoxicity of Phenylacetamide Derivatives (MTT Assay)

Compound DerivativeCell LineIC50 (µM)Reference
3dMDA-MB-4680.6 ± 0.08[1][2]
3dPC-120.6 ± 0.08[1][2]
3cMCF-70.7 ± 0.08[1][2]
3dMCF-70.7 ± 0.4[1][2]
3j (para-nitro)MDA-MB-4680.76 ± 0.09[1]
2b (m-nitro)PC352[3]
2c (p-nitro)PC380[3]
2c (p-nitro)MCF-7100[3]

Table 2: Pro-Apoptotic Activity of Phenylacetamide Derivatives

Compound DerivativeAssayCell LineObservationReference
3dCaspase-3 ActivityMCF-7, MDA-MB-468, PC-12Significant increase in caspase-3 activity[1][2]
3dTUNEL AssayMCF-7, MDA-MB-468, PC-12Increased number of TUNEL-positive cells, indicating DNA fragmentation[1][4]
Derivative 2DAPI StainingMCF-7, MDA-MB-231Shrunken and irregularly shaped nuclei with condensed DNA[4]

Table 3: HDAC Inhibition by 2-Aminobenzamide Analogs

CompoundHDAC IsoformIC50 (nM)Reference
6dHDAC113.2[5]
6dHDAC277.2[5]
6dHDAC38908[5]
10aHDAC126.2[5]
10aHDAC259.3[5]
10cHDAC141.8[5]
10cHDAC289.1[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

Caspase-3/7 Apoptosis Assay (Fluorometric)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a proluminescent substrate.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of histone deacetylase (HDAC) enzymes.

Protocol:

  • Reagent Preparation: Prepare the HDAC assay buffer, substrate (e.g., Boc-Lys(Ac)-AMC), and developer solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 140 µL of diluted assay buffer, 10 µL of diluted HDAC1 enzyme, and 10 µL of the test compound at various concentrations. Include a control inhibitor like Trichostatin A.[8]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the HDAC substrate to each well.

  • Incubation: Cover the plate and incubate on a shaker for 30 minutes at 37°C.[8]

  • Development: Add 40 µL of the developer solution to each well and incubate for 15 minutes at room temperature.[8]

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[8]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cluster_principle Principle A Seed Cells in 96-well Plate B Treat with Phenylacetamide Compounds A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Mito Mitochondrial Dehydrogenase (Viable Cells) Mito->MTT

Caption: Workflow of the MTT cytotoxicity assay.

Caspase_Apoptosis_Pathway cluster_pathway Apoptotic Signaling Pathway Compound N-(2-aminophenyl)-2- phenylacetamide Cell Cancer Cell Compound->Cell Procaspase37 Pro-Caspase-3/7 Cell->Procaspase37 Induces Apoptotic Signal Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-dependent apoptosis pathway.

HDAC_Inhibition_Assay_Workflow cluster_workflow HDAC Inhibition Assay Workflow cluster_principle Principle A Incubate HDAC Enzyme with Phenylacetamide Compound B Add Fluorogenic Substrate A->B C Incubate (30 min) B->C D Add Developer Solution C->D E Incubate (15 min) D->E F Measure Fluorescence E->F Substrate Acetylated Substrate (Non-fluorescent) Product Deacetylated Product Substrate->Product Deacetylation Fluorophore Fluorescent Signal Product->Fluorophore Cleavage HDAC HDAC Enzyme HDAC->Substrate Developer Developer Developer->Product Inhibitor Phenylacetamide Inhibitor Inhibitor->HDAC Inhibition

Caption: Workflow of the HDAC inhibition assay.

References

Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of N-(2-Aminophenyl)-2-phenylacetamide against established therapeutic agents. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from closely related phenylacetamide analogs to provide a substantive comparison. The information presented herein is intended to support further research and drug discovery efforts in the fields of antimicrobial and anticancer therapies.

Introduction to Phenylacetamide Derivatives

Phenylacetamide and its derivatives represent a versatile class of organic compounds with a wide range of documented biological activities.[1] The core structure, featuring an amide linkage and a phenyl group, serves as a valuable scaffold for medicinal chemists.[2] Modifications to this scaffold have led to the development of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3] This guide focuses on the cross-validation of experimental data for representative phenylacetamide derivatives in two key therapeutic areas: antimicrobial and anticancer activity.

Antimicrobial Activity Comparison

This section compares the antibacterial activity of a representative phenylacetamide derivative, 2-amino-N-(p-Chlorophenyl) acetamide, with the well-established antibiotic, Streptomycin. The data is based on the disc diffusion method, a standard assay for evaluating antimicrobial efficacy.

Quantitative Data Summary
CompoundTest OrganismZone of Inhibition (mm)
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) Staphylococcus aureus ATCC6538p23.5[4]
Streptomycin Staphylococcus aureus ATCC 6538Not specified in provided abstracts, but used as a positive control[5]
Streptomycin Escherichia coli ATCC 11229Not specified in provided abstracts, but used as a positive control[5]

Note: Direct comparative data for Streptomycin against the same strain under identical conditions was not available in the provided search results. Streptomycin is a broad-spectrum antibiotic known to be effective against both Gram-positive (like S. aureus) and Gram-negative (like E. coli) bacteria.[6][7]

Experimental Protocol: Disc Diffusion Method

The antibacterial activity is determined using the disc diffusion method.[4]

  • A bacterial culture is grown to a specific concentration and uniformly spread onto the surface of a Mueller Hinton agar plate.

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 0.1 g/mL of the phenylacetamide derivative dissolved in a suitable solvent like ethyl acetate).[4]

  • The impregnated discs are placed on the surface of the agar.

  • A standard antibiotic disc (e.g., Streptomycin) is used as a positive control.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[5]

  • The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters.[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Preparation Bacterial Culture Preparation Inoculation Inoculation Bacterial Culture Preparation->Inoculation Agar Plate Preparation Agar Plate Preparation Agar Plate Preparation->Inoculation Test Compound Preparation Test Compound Preparation Disc Placement Disc Placement Test Compound Preparation->Disc Placement Inoculation->Disc Placement Incubation Incubation Disc Placement->Incubation Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement Data Comparison Data Comparison Zone of Inhibition Measurement->Data Comparison

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

Anticancer Activity Comparison

This section provides a comparative overview of the cytotoxic effects of synthetic phenylacetamide derivatives against human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data Summary
CompoundCell LineIC50 (µM)
Phenylacetamide derivative (3d) MDA-MB-468 (Breast Cancer)0.6 ± 0.08[8]
Phenylacetamide derivative (3d) PC-12 (Pheochromocytoma)0.6 ± 0.08[8]
Phenylacetamide derivative (3c) MCF-7 (Breast Cancer)0.7 ± 0.08[8]
Phenylacetamide derivative (3d) MCF-7 (Breast Cancer)0.7 ± 0.4[8]
Doxorubicin (Reference Drug) MDA-MB-468 (Breast Cancer)0.38 ± 0.07[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the phenylacetamide derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin).

  • After a specified incubation period (e.g., 48 or 72 hours), the MTT reagent is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Hypothetical Signaling Pathway: Induction of Apoptosis by Phenylacetamide Derivatives

G Phenylacetamide Derivative Phenylacetamide Derivative FasL Upregulation FasL Upregulation Phenylacetamide Derivative->FasL Upregulation Bax Upregulation Bax Upregulation Phenylacetamide Derivative->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Phenylacetamide Derivative->Bcl-2 Downregulation Caspase-3 Activation Caspase-3 Activation FasL Upregulation->Caspase-3 Activation Bax Upregulation->Caspase-3 Activation Bcl-2 Downregulation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.

Conclusion

The available experimental data, primarily from analogs and derivatives, suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. Phenylacetamide derivatives have demonstrated noteworthy antimicrobial and anticancer activities in vitro. Further investigation into the synthesis and biological evaluation of a broader range of these compounds is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The protocols and comparative data presented in this guide serve as a valuable resource for researchers pursuing the development of next-generation phenylacetamide-based drugs.

References

Safety Operating Guide

Proper Disposal of N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N-(2-Aminophenyl)-2-phenylacetamide, ensuring the protection of laboratory personnel and the environment.

I. Hazard and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental effects. The following table summarizes key hazard information derived from safety data sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Serious Eye Irritation Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.[1]
Skin and Respiratory Irritation May cause skin and respiratory irritation.Avoid breathing dust. Wear protective gloves.[3][4]

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: Wearing appropriate PPE, carefully sweep up the solid material.[5] Avoid generating dust.

  • Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[5]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

IV. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][6]

  • Waste Identification and Segregation:

    • Identify this compound waste as hazardous chemical waste.

    • Segregate it from other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Waste Accumulation:

    • Collect waste this compound in a designated, compatible, and properly sealed container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • Contacting Environmental Health and Safety (EHS):

    • Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.

    • Provide them with the necessary information about the waste, including its composition and quantity.

  • Professional Disposal:

    • The EHS department will arrange for the collection and transportation of the waste to a licensed and approved hazardous waste disposal facility.[1]

    • Disposal will be carried out through methods such as incineration or other appropriate treatments that comply with environmental regulations.[7][8]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal by Licensed Facility contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill->identify No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for N-(2-Aminophenyl)-2-phenylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on the documented hazards of the structurally similar compound N-(2-aminophenyl)acetamide, also known as 2'-Aminoacetanilide (CAS No. 34801-09-7). No specific safety data sheet (SDS) is readily available for N-(2-Aminophenyl)-2-phenylacetamide. This guide should be used as a preliminary reference for trained research personnel. A comprehensive, substance-specific risk assessment should be conducted by a qualified safety professional before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in the field of drug development.

Hazard Identification and Personal Protective Equipment (PPE)

N-(2-aminophenyl)acetamide is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.To protect eyes from contact with dust or splashes which can cause serious irritation[2].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant apron must be worn.To prevent skin contact which can lead to irritation[1][2].
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the solid form. If working in a poorly ventilated area or if dust/aerosols are generated, a full-face respirator may be necessary.To prevent inhalation of dust which may cause respiratory tract irritation[1].
Footwear Closed-toe shoes.To protect feet from potential spills.

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize dust inhalation[2].

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[3].

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn[2]. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops[2].

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[2].

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician[3].

Spill and Leak Procedures:

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.

  • Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.

  • Ventilation: Ensure adequate ventilation during cleanup.

Disposal Plan

All waste materials, including the chemical itself, any contaminated materials (e.g., filter paper, gloves, paper towels), and empty containers, must be disposed of as hazardous waste.

  • Chemical Waste: Collect in a clearly labeled, sealed container.

  • Contaminated Materials: Place in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal[2]. Do not dispose of down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for safely handling this compound or its analogs in a laboratory setting.

Safe Handling Workflow for this compound Analogs cluster_prep Preparation cluster_handling Handling Operations cluster_disposal Waste Management & Disposal cluster_post Post-Handling A Conduct Risk Assessment B Select & Inspect PPE A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Weighing & Transfer (in Fume Hood) C->D Proceed to Handling E Experimental Use D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G Generate Waste K Remove & Dispose of PPE F->K Complete Experiment H Label Waste Containers G->H I Store in Designated Area H->I J Dispose via Certified Vendor I->J L Wash Hands Thoroughly K->L

Caption: Procedural workflow for handling this compound analogs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminophenyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminophenyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.